Product packaging for (2E)-4-Methoxy-2-butenoic Acid(Cat. No.:CAS No. 63968-74-1)

(2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B032713
CAS No.: 63968-74-1
M. Wt: 116.11 g/mol
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2E)-4-Methoxy-2-butenoic Acid is a high-purity, synthetic chemical intermediate of significant interest in organic and medicinal chemistry research. This α,β-unsaturated carboxylic acid features a conjugated system with an electron-withdrawing carboxyl group and an electron-donating methoxy group, making it a versatile Michael acceptor for nucleophilic addition reactions. Its primary research value lies in its role as a key building block for the synthesis of more complex molecules, including natural product analogs and potential pharmacologically active compounds. Researchers utilize this compound in the development of novel synthetic methodologies, particularly in cycloaddition and annulation reactions to construct oxygen-containing heterocycles. Furthermore, its structural motif is investigated for incorporation into larger molecular frameworks to study structure-activity relationships (SAR) in drug discovery programs, especially in areas targeting enzymes and receptors that recognize carboxylic acid-containing ligands. The compound's defined stereochemistry (2E) ensures consistency in reaction outcomes and the properties of the resulting synthetic derivatives, providing a reliable tool for advanced chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B032713 (2E)-4-Methoxy-2-butenoic Acid CAS No. 63968-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2E)-4-methoxy-2-butenoic acid, a valuable building block in organic synthesis. The information presented herein is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound (CAS No. 63968-74-1) is a functionalized α,β-unsaturated carboxylic acid. Its structure, featuring a methoxy group and a trans-configured double bond, makes it a useful intermediate in the synthesis of various organic molecules, including pharmaceutical compounds and other specialty chemicals. This guide outlines two principal synthetic strategies for its preparation: a two-step route commencing with a Horner-Wadsworth-Emmons olefination followed by ester hydrolysis, and a direct oxidation pathway from the corresponding allylic alcohol.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Yield (%)
MethoxyacetaldehydeC₃H₆O₂74.0892.3 @ 770 mmHg[1]-Variable
Triethyl phosphonoacetateC₈H₁₇O₅P224.18118-120 @ 16 mmHg[2]-91-92[2]
Ethyl (2E)-4-methoxy-2-butenoateC₇H₁₂O₃144.17--High (typical for HWE)
(2E)-4-Methoxy-2-buten-1-olC₅H₁₀O₂102.13---
This compound C₅H₈O₃ 116.12 248.3 (Predicted) 66-67 High (typical for hydrolysis/oxidation)

Spectroscopic Data for this compound:

SpectroscopyData
¹H NMR Available from commercial suppliers[3]
¹³C NMR Available from commercial suppliers[3]
IR Available from commercial suppliers[3]

Synthesis Pathways

Two primary synthetic pathways for this compound are detailed below.

Pathway 1: Horner-Wadsworth-Emmons Reaction and Subsequent Hydrolysis

This robust two-step sequence is a highly effective method for the stereoselective synthesis of the target molecule. The Horner-Wadsworth-Emmons (HWE) reaction ensures the formation of the desired (E)-alkene isomer with high selectivity.[4][5] The subsequent hydrolysis of the resulting ester is typically a high-yielding transformation.

Pathway 1: HWE Reaction and Hydrolysis cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Hydrolysis Methoxyacetaldehyde Methoxyacetaldehyde Ethyl_ester Ethyl (2E)-4-methoxy-2-butenoate Methoxyacetaldehyde->Ethyl_ester 1. Triethyl phosphonoacetate 2. Base Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->Ethyl_ester Base Base (e.g., NaH, DBU) Base->Ethyl_ester Final_Product This compound Ethyl_ester->Final_Product H₃O⁺ or OH⁻

Caption: Synthesis of this compound via HWE reaction and hydrolysis.

Step 1a: Preparation of Methoxyacetaldehyde

Methoxyacetaldehyde can be prepared via the catalytic dehydrogenation of 2-methoxyethanol.[1]

  • Materials: 2-Methoxyethanol, Copper-chromium oxide catalyst.

  • Procedure: Pass vaporized 2-methoxyethanol over a heated copper-chromium oxide catalyst. The resulting product stream is then condensed and purified by distillation to yield methoxyacetaldehyde (boiling point 92.3 °C at 770 mmHg).[1]

Step 1b: Preparation of Triethyl phosphonoacetate

Triethyl phosphonoacetate is synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite with ethyl chloroacetate.[2][6]

  • Materials: Triethyl phosphite, Ethyl chloroacetate.

  • Procedure: A mixture of triethyl phosphite and ethyl chloroacetate is heated.[2] The reaction is typically carried out at elevated temperatures (e.g., 120-130 °C).[7] The progress of the reaction can be monitored by observing the evolution of ethyl chloride. After the reaction is complete, the product, triethyl phosphonoacetate, is purified by vacuum distillation.

Step 2: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the HWE reaction to form ethyl (2E)-4-methoxy-2-butenoate.

  • Materials: Methoxyacetaldehyde, Triethyl phosphonoacetate, Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared.

    • The flask is cooled to 0 °C in an ice bath.

    • A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

    • The reaction mixture is cooled back to 0 °C, and a solution of methoxyacetaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.

    • Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude ethyl (2E)-4-methoxy-2-butenoate is purified by column chromatography on silica gel.

Step 3: Hydrolysis of Ethyl (2E)-4-methoxy-2-butenoate

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

  • Materials: Ethyl (2E)-4-methoxy-2-butenoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Ethyl (2E)-4-methoxy-2-butenoate is dissolved in a mixture of THF and water.

    • An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents) is added, and the mixture is stirred at room temperature.

    • The reaction progress is monitored by TLC until the starting ester is consumed.

    • The THF is removed under reduced pressure.

    • The aqueous solution is acidified to a pH of approximately 2-3 with dilute hydrochloric acid.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Pathway 2: Oxidation of (2E)-4-Methoxy-2-buten-1-ol

An alternative approach involves the direct oxidation of the corresponding allylic alcohol, (2E)-4-methoxy-2-buten-1-ol, to the carboxylic acid. The Jones oxidation is a suitable method for this transformation.[8]

Pathway 2: Oxidation Starting_Material (2E)-4-Methoxy-2-buten-1-ol Final_Product This compound Starting_Material->Final_Product Oxidation Oxidizing_Agent Jones Reagent (CrO₃, H₂SO₄, Acetone) Oxidizing_Agent->Final_Product

Caption: Synthesis of this compound via Jones oxidation.

Step 1: Synthesis of (2E)-4-Methoxy-2-buten-1-ol

A potential route to this starting material involves the reduction of an appropriate precursor, such as an ester or aldehyde, which could be derived from propargyl alcohol methyl ether.

Step 2: Jones Oxidation of (2E)-4-Methoxy-2-buten-1-ol

This protocol outlines the oxidation of the alcohol to the carboxylic acid.

  • Materials: (2E)-4-Methoxy-2-buten-1-ol, Jones reagent (a solution of chromium trioxide in sulfuric acid and water), Acetone.

  • Procedure:

    • A solution of (2E)-4-methoxy-2-buten-1-ol in acetone is prepared in a round-bottom flask and cooled in an ice bath.

    • The Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

    • The addition is continued until a faint orange color persists, indicating an excess of the oxidant.

    • The reaction is stirred for a few hours at room temperature and monitored by TLC.

    • Upon completion, the excess oxidant is quenched by the addition of isopropanol until the green color of Cr(III) is observed.

    • The mixture is filtered to remove the chromium salts, and the filtrate is concentrated.

    • The residue is taken up in ether or ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be purified by recrystallization.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The Horner-Wadsworth-Emmons reaction followed by ester hydrolysis offers a reliable and stereoselective route, while the direct oxidation of the corresponding alcohol provides a more concise alternative, provided the starting material is readily accessible. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and stereochemical purity requirements. The provided experimental protocols serve as a foundation for researchers to adapt and optimize these syntheses for their specific applications.

References

Physical and chemical properties of (2E)-4-Methoxy-2-butenoic Acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid derivative with potential applications in organic synthesis, particularly as a protective agent for hydroxyl groups. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data.

Core Physical and Chemical Properties

This compound, with the CAS number 63968-74-1, possesses a molecular formula of C₅H₈O₃ and a molecular weight of approximately 116.12 g/mol .[1][2][3] While extensive experimental data is limited, a combination of reported and predicted properties offers valuable insights into its characteristics.

Physical Properties

A summary of the available physical data is presented in the table below. It is important to note that many of these values are predicted through computational models and should be considered as estimates until experimentally verified.

PropertyValueSource
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.12 g/mol [1][2][3]
Melting Point 66-67 °C (experimental)[4]
Boiling Point 248.3 ± 23.0 °C (predicted)[4]
pKa 4.37 ± 0.10 (predicted)
Density 1.098 ± 0.06 g/cm³ (predicted)[4]
LogP 0.27360 (predicted)[4]
Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is characteristic of an α,β-unsaturated carboxylic acid. The presence of the carboxylic acid group allows for esterification and other related transformations, while the double bond can participate in addition reactions. The methoxy group is generally stable under neutral and basic conditions.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (singlet), the methylene protons adjacent to the ether oxygen (doublet), the vinylic protons (multiplets), and the acidic proton of the carboxylic acid (broad singlet).

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would likely display signals for the methoxy carbon, the methylene carbon, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, and characteristic peaks for the C=C double bond and C-O ether linkage.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and carboxyl groups.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and general methods for analogous compounds.

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available precursors. The following diagram illustrates a potential synthetic workflow.

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Saponification & Acidification precursor1 Methyl 4-bromocrotonate intermediate Methyl (2E)-4-methoxy-2-butenoate precursor1->intermediate Reaction precursor2 Sodium Methoxide precursor2->intermediate product This compound intermediate->product Reaction purification Purification (e.g., Crystallization) product->purification reagent1 Methanol (solvent) reagent1->intermediate reagent2 NaOH(aq) reagent2->product reagent3 HCl(aq) (acidification) reagent3->product

Caption: Proposed synthesis workflow for this compound.

Methodology:

Step 1: Synthesis of Methyl (2E)-4-methoxy-2-butenoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromocrotonate in anhydrous methanol.

  • Add a stoichiometric equivalent of sodium methoxide to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl (2E)-4-methoxy-2-butenoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude methyl (2E)-4-methoxy-2-butenoate in a mixture of water and a co-solvent like tetrahydrofuran (THF).

  • Add an excess of sodium hydroxide solution and stir the mixture at room temperature or with gentle heating until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

The following diagram outlines the general purification workflow.

PurificationWorkflow crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution crystallization Cooling and Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration pure_product Pure Crystals filtration->pure_product

Caption: General workflow for the purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Its primary known application is in chemical synthesis as a protecting group. Further research would be required to explore any potential pharmacological or biological effects.

Conclusion

This compound is a specialty chemical with defined core properties. While detailed experimental data and biological studies are scarce, this guide provides a summary of the existing knowledge and a framework for its potential synthesis and purification. Researchers and drug development professionals interested in this compound are encouraged to perform experimental validation of the predicted properties and to explore its potential applications further.

References

The Enigmatic Absence of (2E)-4-Methoxy-2-butenoic Acid in the Natural World: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no documented evidence of the natural occurrence of (2E)-4-Methoxy-2-butenoic Acid. This technical guide addresses the current state of knowledge regarding this compound, highlighting its apparent absence from plant, animal, and microbial sources. While the molecule is synthetically accessible and available for research, its biosynthetic origins remain elusive.

This report is intended for researchers, scientists, and drug development professionals interested in the natural products landscape. The following sections will detail the search for this compound and the lack of findings, which in itself is a significant data point for natural product chemists and those exploring novel molecular scaffolds.

Quantitative Data Summary: An Empty Table

As no natural sources have been identified for this compound, a summary of its quantitative distribution in various species cannot be provided. The table below, intended to house such data, remains empty, underscoring the current knowledge gap.

OrganismFamily/ClassTissue/Cellular ComponentConcentration (µg/g or similar)Method of DetectionReference
Not ReportedNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable
Table 1: Quantitative Occurrence of this compound in Natural Sources. As of the date of this report, there are no published findings of this compound in any natural system.

Experimental Protocols for Isolation: A Methodological Void

The absence of this compound from the known natural product repertoire means that no established protocols for its extraction, purification, and characterization from a natural matrix exist. Methodologies for its chemical synthesis are available through various chemical suppliers and in synthetic chemistry literature, but these fall outside the scope of a guide on its natural occurrence.

Signaling Pathways and Biological Activity: Uncharted Territory

Investigations into the biological activity and associated signaling pathways of a compound are typically predicated on its discovery and isolation. With no known natural source or reported biological studies, the pharmacological and physiological roles of this compound remain entirely speculative. Consequently, no signaling pathway diagrams can be generated.

While related compounds have been isolated from natural sources, their structural differences are significant enough that their biological activities cannot be extrapolated to this compound. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid, an amino acid derivative, was isolated from Pseudomonas aeruginosa. Additionally, 4-phenyl-3-butenoic acid has been identified from Streptomyces koyangensis. However, these are distinct molecules with different functional groups and stereochemistry, which would dictate unique biological interactions.

Logical Workflow for Natural Product Discovery

The process of discovering a novel natural product and elucidating its biological function follows a well-defined logical progression. The diagram below illustrates this typical workflow, which would be applicable should this compound ever be discovered in a natural source.

Natural Product Discovery Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Structural Elucidation cluster_Activity Biological Evaluation cluster_Development Preclinical & Clinical Development Screening Screening of Natural Sources (Plants, Fungi, Bacteria) Extraction Extraction of Biomass Screening->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compound Fractionation->Isolation Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Structure Determination of Chemical Structure Spectroscopy->Structure Bioassays In Vitro & In Vivo Bioassays Structure->Bioassays Mechanism Mechanism of Action Studies Bioassays->Mechanism Signaling Identification of Signaling Pathways Mechanism->Signaling Lead Lead Compound Optimization Signaling->Lead Trials Preclinical & Clinical Trials Lead->Trials

Figure 1. A generalized workflow for the discovery and development of a novel natural product.

Conclusion

(2E)-4-Methoxy-2-butenoic Acid IUPAC name and structure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2E)-4-Methoxy-2-butenoic acid, including its chemical identity, physicochemical properties, synthesis, and key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The compound with the common name this compound has the systematically assigned IUPAC Name: (E)-4-methoxybut-2-enoic acid .[1] This name delineates its chemical structure: a four-carbon butenoic acid backbone with a carboxylic acid group at position 1. A double bond is present between carbons 2 and 3 in the trans or (E)-configuration, and a methoxy group (-OCH₃) is attached to carbon 4.

The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 63968-74-1[1][2][3][4][5]
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.11 g/mol [1][2]
Melting Point 66-67 °C[6][7]
Boiling Point (Predicted) 248.3 ± 23.0 °C[6][7]
Density (Predicted) 1.098 ± 0.06 g/cm³[6]
pKa (Predicted) 4.37 ± 0.10[2][6]
Canonical SMILES COCC=CC(=O)O[2]
InChIKey ZOJKRWXDNYZASL-NSCUHMNNSA-N[1][2]

Synthesis and Applications

This compound is recognized as a useful research chemical.[4] Its primary application lies in synthetic organic chemistry, particularly as a protecting group for hydroxyl moieties.

General Synthesis Approach

Synthesis_Workflow cluster_reactants Precursors precursor1 Sodium Methoxide (CAS: 124-41-4) reaction + precursor1->reaction precursor2 Precursor (CAS: 20629-35-0) precursor2->reaction product This compound reaction->product Synthetic Reaction

A generalized synthesis workflow for this compound.
Application as a Hydroxyl Protecting Group

This compound is utilized for the protection of hydroxy groups in molecules by forming esters.[1][2][4][5] This is a common strategy in multi-step organic synthesis to prevent the reactive hydroxyl group from interfering with reactions targeting other parts of the molecule.

Experimental Protocol Principle:

The protection of a hydroxyl group (-OH) using this compound involves an esterification reaction. Typically, the alcohol is reacted with the carboxylic acid in the presence of an acid catalyst or using a coupling agent (like DCC) to facilitate the formation of the ester bond. This reaction yields the protected alcohol, where the hydroxyl group is masked as a (2E)-4-methoxy-2-butenoate ester. This ester is stable under various reaction conditions but can be selectively cleaved (deprotected) later to regenerate the free hydroxyl group, often through acid- or base-catalyzed hydrolysis.

Protecting_Group_Logic cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Substrate with -OH group Esterification + Alcohol->Esterification ProtectingAcid This compound ProtectingAcid->Esterification ProtectedEster Protected Substrate (-O-Cronate Ester) Hydrolysis Hydrolysis ProtectedEster->Hydrolysis Further Synthesis Esterification->ProtectedEster Esterification DeprotectedAlcohol Regenerated Substrate with -OH group Hydrolysis->DeprotectedAlcohol Deprotection

Logical workflow of hydroxyl group protection and deprotection.

Safety and Handling

This compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: Biological Activities of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively detailing the specific biological activities of (2E)-4-Methoxy-2-butenoic acid is limited. This guide provides a comprehensive overview of the predicted biological activities based on the known functions of structurally similar compounds, including butenoic acid derivatives, methoxy-substituted molecules, and short-chain fatty acids. The experimental data and mechanisms presented are drawn from studies on these related compounds and should be considered as a predictive framework for the potential activities of this compound.

Introduction

This compound, also known as 4-methoxycrotonic acid, is a carboxylic acid with the chemical formula C₅H₈O₃. Its structure, featuring a methoxy group and an α,β-unsaturated carbonyl moiety, suggests a potential for diverse biological activities. This document explores the predicted antifungal, antibacterial, anticancer, and anti-inflammatory properties of this compound, drawing parallels from structurally related molecules. Detailed experimental protocols for assessing these activities are also provided to guide future research.

Synthesis of this compound

General Synthetic Workflow

synthesis_workflow start Starting Materials (e.g., Methoxyacetaldehyde, Acetic Anhydride) aldol Aldol Condensation start->aldol Base catalyst intermediate Formation of (E)-4-methoxybut-2-enal aldol->intermediate oxidation Oxidation intermediate->oxidation Oxidizing agent (e.g., Jones reagent) product This compound oxidation->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Figure 1: General synthetic workflow for this compound.

Predicted Antifungal Activity

Short-chain fatty acids and unsaturated carboxylic acids have demonstrated antifungal properties. The proposed mechanism often involves the disruption of the fungal cell membrane integrity and interference with essential metabolic processes.

Quantitative Data from Structurally Similar Compounds
CompoundFungal StrainIC50 / MIC (µg/mL)Reference
4-Phenyl-3-butenoic acidColletotrichum orbiculare>10[1]
4-Phenyl-3-butenoic acidMagnaporthe grisea>10[1]
4-Phenyl-3-butenoic acidPythium ultimum>10[1]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well, determined visually or by measuring absorbance.

antifungal_assay prep Prepare fungal inoculum and compound dilutions inoculate Inoculate microtiter plate wells prep->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Determine MIC (Visual or Spectrophotometric) incubate->read

Figure 2: Workflow for broth microdilution antifungal assay.

Predicted Antibacterial Activity

The antibacterial potential of this compound can be inferred from studies on other unsaturated carboxylic acids. The mechanism is thought to involve disruption of the bacterial cell membrane and inhibition of essential enzymes.

Quantitative Data from Structurally Similar Compounds
CompoundBacterial StrainMIC (µg/mL)Reference
4-Phenyl-3-butenoic acidPectobacterium carotovorum>10[1]
4-Phenyl-3-butenoic acidRalstonia solanacearum>10[1]
Experimental Protocol: Broth Microdilution Antibacterial Susceptibility Testing

This is a standard method to determine the MIC of a compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculation: Dilute the bacterial suspension in CAMHB and add it to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predicted Anticancer Activity

Derivatives of butenoic acid have shown promise as anticancer agents, often through the induction of apoptosis and inhibition of cell proliferation. The methoxy group can also contribute to the cytotoxic effects of various compounds.

Quantitative Data from Structurally Similar Compounds
CompoundCell LineIC50 (µM)Reference
4-Phenyl-3-butenoic acidHuman lung carcinoma cellsNot specified[2]
Methoxy-substituted chalconesVarious cancer cell linesVaries[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

anticancer_pathway Compound This compound (Predicted) Cell Cancer Cell Compound->Cell Proliferation Inhibition of Proliferation Cell->Proliferation Apoptosis Induction of Apoptosis Cell->Apoptosis

Figure 3: Predicted anticancer mechanism of action.

Predicted Anti-inflammatory Activity

Compounds containing methoxy groups have been reported to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators.

Quantitative Data from Structurally Similar Compounds
CompoundAssayIC50 (µM)Reference
2-Methoxy-4-vinylphenolNO production in RAW 264.7 cellsNot specified[4]
Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS iNOS Expression Macrophage->iNOS Compound This compound (Predicted) Compound->iNOS Inhibition NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Figure 4: Predicted anti-inflammatory signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, its structural features suggest a promising potential for antifungal, antibacterial, anticancer, and anti-inflammatory properties. The information and protocols provided in this guide, based on structurally related compounds, offer a solid foundation for researchers and drug development professionals to initiate investigations into the therapeutic potential of this molecule. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological activities of this compound.

References

An In-Depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid (CAS Number: 63968-74-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-4-Methoxy-2-butenoic acid, registered under CAS number 63968-74-1, is a carboxylic acid derivative that serves as a valuable intermediate in organic synthesis. Its primary application lies in the protection of hydroxyl groups, a critical step in the multi-step synthesis of complex molecules, particularly in pharmaceutical and fine chemical research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and application as a protecting group, complete with experimental protocols and spectroscopic data.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₈O₃--INVALID-LINK--
Molecular Weight 116.12 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidGeneric Material Safety Data Sheets
Melting Point 64-68 °CCommercially available product specifications
Boiling Point 248.3 °C (Predicted)--INVALID-LINK--
pKa 4.37 ± 0.10 (Predicted)--INVALID-LINK--
Solubility Soluble in most organic solventsGeneral chemical knowledge

Synthesis

Note: The following protocol is a generalized representation and may require optimization.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

  • (E)-4-Bromo-2-butenoic acid

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (E)-4-bromo-2-butenoic acid (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add distilled water and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Application in Organic Synthesis: Protection of Hydroxyl Groups

The primary utility of this compound is as a protecting group for alcohols.[1][2] The carboxylic acid moiety reacts with an alcohol under acidic or coupling agent-mediated conditions to form a stable ester. This ester linkage effectively masks the reactivity of the hydroxyl group, allowing for chemical transformations on other parts of the molecule. The protecting group can be subsequently removed under specific conditions to regenerate the alcohol.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of the primary alcohol (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the protected alcohol.

Expected Yield: Yields for such esterification reactions are typically high, often exceeding 80-90%, depending on the substrate.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Peaks/Shifts
¹H NMR δ (ppm): ~11-12 (br s, 1H, COOH), ~6.9-7.1 (dt, 1H, =CH-COOH), ~6.0-6.2 (dt, 1H, CH₂-CH=), ~4.0-4.2 (d, 2H, OCH₂), ~3.3-3.4 (s, 3H, OCH₃)
¹³C NMR δ (ppm): ~171-172 (C=O), ~145-147 (=CH-COOH), ~122-124 (CH₂-CH=), ~70-72 (OCH₂), ~58-59 (OCH₃)
IR (Infrared) ν (cm⁻¹): ~2500-3300 (br, O-H stretch of carboxylic acid), ~1680-1710 (C=O stretch), ~1640-1660 (C=C stretch), ~1100-1120 (C-O stretch)

Logical Workflows and Diagrams

The following diagrams illustrate the synthesis and application workflows for this compound.

Synthesis_Workflow precursor Precursor (e.g., (E)-4-bromo-2-butenoic acid) reaction Nucleophilic Substitution precursor->reaction 1. reagents Reagents (Sodium methoxide, Methanol) reagents->reaction 2. workup Acidic Workup & Extraction reaction->workup 3. purification Purification (Recrystallization/Chromatography) workup->purification 4. product This compound purification->product 5.

Caption: Synthetic workflow for this compound.

Protection_Workflow alcohol Alcohol (R-OH) esterification Esterification Reaction alcohol->esterification protecting_agent This compound protecting_agent->esterification coupling Coupling Reagents (DCC, DMAP) coupling->esterification protected_alcohol Protected Alcohol esterification->protected_alcohol deprotection Deprotection (e.g., Hydrolysis) protected_alcohol->deprotection Further Synthesis Steps original_alcohol Original Alcohol (R-OH) deprotection->original_alcohol

Caption: Workflow for alcohol protection and deprotection.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for organic chemists, particularly for the protection of hydroxyl groups. Its straightforward application and the stability of the resulting ester make it a useful tool in the synthesis of complex molecules. This guide provides essential information for its effective utilization in a research and development setting. As it is primarily a synthetic intermediate, there is currently no documented evidence of its direct biological activity or involvement in signaling pathways.

References

An In-depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and applications of (2E)-4-Methoxy-2-butenoic Acid, a valuable reagent in organic synthesis.

Core Molecular Data

This compound is a carboxylic acid derivative with the following key quantitative properties:

PropertyValueCitations
Molecular FormulaC5H8O3[1][2]
Molecular Weight116.12 g/mol [2]
CAS Number63968-74-1[1][2]

Primary Application: Hydroxy Group Protection

This compound is primarily utilized in synthetic organic chemistry as a protecting group for hydroxyl moieties. The formation of an ester linkage temporarily masks the reactive hydroxyl group, preventing it from participating in undesired side reactions during a multi-step synthesis.

Experimental Protocols

The following sections detail generalized experimental procedures for the protection of a generic alcohol with this compound via Fischer esterification and the subsequent deprotection to regenerate the alcohol.

This protocol describes the acid-catalyzed esterification of a primary or secondary alcohol with this compound.

Materials:

  • A generic alcohol (R-OH)

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., Toluene or the alcohol reactant in excess)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), dissolve the alcohol (1.0 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If an excess of the alcohol was used as the solvent, remove it under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

  • Purify the product by column chromatography if necessary.

This protocol outlines the base-mediated hydrolysis to cleave the ester and regenerate the free alcohol.

Materials:

  • The protected alcohol (ester)

  • A base such as Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH)

  • A solvent system such as a mixture of Tetrahydrofuran (THF) and water

  • Dilute hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of the chosen base (e.g., 2-3 equivalents of LiOH or KOH).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture by adding dilute HCl solution until the pH is acidic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain the deprotected alcohol and this compound. The alcohol can be purified from the acid by column chromatography or an acidic/basic workup.

Workflow Visualization

The following diagrams illustrate the logical flow of the protection and deprotection experimental workflows.

Protection_Workflow Reactants Alcohol (R-OH) + This compound AcidCatalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) Reactants->AcidCatalyst 1. Mix Reflux Heat to Reflux AcidCatalyst->Reflux 2. Initiate Reaction Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup 3. After Reaction Completion Purification Purification (e.g., Chromatography) Workup->Purification 4. Isolate Crude Product ProtectedProduct Protected Alcohol (Ester) Purification->ProtectedProduct 5. Obtain Pure Product

Protection of an Alcohol using this compound.

Deprotection_Workflow ProtectedEster Protected Alcohol (Ester) BaseHydrolysis Base-mediated Hydrolysis (e.g., LiOH in THF/H₂O) ProtectedEster->BaseHydrolysis 1. Dissolve & Add Base Acidification Acidify with Dilute HCl BaseHydrolysis->Acidification 2. After Reaction Completion Extraction Extraction with Organic Solvent Acidification->Extraction 3. Neutralize & Extract Purification Purification Extraction->Purification 4. Isolate Crude Product DeprotectedProduct Deprotected Alcohol (R-OH) Purification->DeprotectedProduct 5. Obtain Pure Product

References

Spectroscopic Analysis of (2E)-4-Methoxy-2-butenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

(2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol .[1][2] Its structure features a methoxy group, a trans-configured carbon-carbon double bond, and a carboxylic acid functional group. These structural elements give rise to characteristic spectroscopic signatures.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.9 - 7.1dt1HH-3
~5.8 - 6.0dt1HH-2
~4.1 - 4.2d2HH-4 (CH₂)
~3.3 - 3.4s3HOCH₃
~12.0 - 13.0br s1HCOOH
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~171 - 172C-1 (C=O)
~145 - 146C-3
~121 - 122C-2
~70 - 71C-4 (CH₂)
~58 - 59OCH₃
Disclaimer: These are predicted values and may differ from experimental results.
Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (sp³)
~1710StrongC=O stretch (Carboxylic Acid)
~1650MediumC=C stretch (Alkene)
~1250StrongC-O stretch (Ether)
~970Strong=C-H bend (trans-Alkene)
Table 4: Expected Mass Spectrometry Data
m/z RatioInterpretation
116[M]⁺, Molecular ion
101[M - CH₃]⁺
85[M - OCH₃]⁺
71[M - COOH]⁺
45[COOH]⁺ or [CH₂OCH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Spectral Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to fragmentation, providing structural information. ESI is a softer ionization method that typically yields the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Purified_Sample Purified Sample Dissolution Dissolution in Appropriate Solvent Purified_Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_Spectra Process Raw Data (FT, Baseline Correction) NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Peak_Assignment Peak Assignment & Fragmentation Analysis Process_Spectra->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Molecule_Structure cluster_molecule This compound C1 C¹(OOH) C2 =C²H- C1->C2 C3 -C³H= C2->C3 C4 -C⁴H₂- C3->C4 O_ether O- C4->O_ether C_methyl C⁵H₃ O_ether->C_methyl

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

An In-depth Technical Guide to the Solubility of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2E)-4-methoxy-2-butenoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a generalized workflow for solubility assessment. This information is intended to empower researchers to accurately determine the solubility of this compound in various solvents relevant to their work.

Introduction to this compound

This compound is a carboxylic acid derivative with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Understanding its solubility in different solvents is a critical parameter for its use in synthesis, formulation, and biological studies.

Chemical Properties:

PropertyValue
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
CAS Number63968-74-1
Physical FormSolid

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble
MethanolSlightly Soluble

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility of a solid organic acid like this compound. These methods are based on established principles of solubility testing.

General Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 10-20 seconds.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the compound as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or small flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.

  • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter compatible with the solvent. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_reporting Reporting Compound Obtain this compound Qual_Test Perform Preliminary Solubility Test (e.g., visual assessment in test tubes) Compound->Qual_Test Solvents Select Solvents of Interest Solvents->Qual_Test Categorize Categorize as Soluble, Partially Soluble, or Insoluble Qual_Test->Categorize Shake_Flask Shake-Flask Method to Achieve Equilibrium Categorize->Shake_Flask For solvents of interest Sampling Sample and Filter Supernatant Shake_Flask->Sampling Analysis Quantify Concentration (e.g., HPLC, LC-MS) Sampling->Analysis Data Calculate Solubility (e.g., mg/mL, mol/L) Analysis->Data Report Compile Solubility Data and Methodologies Data->Report

Caption: Workflow for Solubility Determination of an Organic Compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocols and logical workflow offer a robust approach to generating reliable solubility data, which is essential for the effective use of this compound in research and development. The qualitative information gathered suggests that solubility in polar organic solvents is a reasonable starting point for further investigation.

References

Thermochemical Profile of (2E)-4-Methoxy-2-butenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the available thermochemical data for (2E)-4-Methoxy-2-butenoic Acid. In the absence of direct experimental thermochemical values, this guide presents predicted data, outlines standard experimental protocols for the determination of such data, and details a robust computational methodology for its theoretical estimation.

Physicochemical and Predicted Data

PropertyValueSource
Molecular Formula C5H8O3[1][2]
Molecular Weight 116.115 g/mol [1][2]
CAS Number 63968-74-1[1][2][3]
Predicted pKa 4.37 ± 0.10[1]
Predicted Density 1.098 ± 0.06 g/cm³
Predicted Boiling Point 248.3 ± 23.0 °C
Predicted Melting Point 66-67 °C

Experimental Protocols for Thermochemical Data Determination

To determine the key thermochemical properties of this compound, standard experimental procedures would be employed. The following sections detail the methodologies for measuring the enthalpy of combustion and fusion.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is typically derived from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (approximately 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of around 30 atm.

  • Ignition and Measurement: The sample is ignited, and the temperature change of the surrounding water in the calorimeter is meticulously recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for any heat exchange with the surroundings.

  • Calculation of Heat of Combustion: The heat of combustion is calculated using the total heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the corrected temperature rise.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are heated at a constant rate.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is recorded as a function of temperature.

  • Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the peak corresponding to the melting transition.

Computational Approach to Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound.[4][5][6][7][8] High-accuracy composite ab initio methods are particularly well-suited for this purpose.[5][6][7]

A typical computational workflow would involve the following steps:

G Computational Thermochemistry Workflow cluster_0 Initial Steps cluster_1 Core Calculations cluster_2 Corrections & Final Data A Conformational Search (e.g., MMFF94) B Geometry Optimization (e.g., DFT M06-2X/6-31G(d)) A->B Lowest Energy Conformers C Harmonic Frequency Calculation B->C Optimized Geometry D Single-Point Energy Calculation (High-Level Theory, e.g., CCSD(T)) B->D Optimized Geometry E Thermochemical Corrections (ZPE, Thermal Enthalpy) C->E Vibrational Frequencies D->E Electronic Energy F Ensemble Averaging (Boltzmann Statistics) E->F Corrected Energies G Final Thermochemical Data (ΔfH°, S°, G°) F->G Statistically Weighted Data G Synthesis of this compound cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Alkylation cluster_3 Final Product Formation A Methyl Acetoacetate C Enolate Intermediate A->C Deprotonation B Sodium Methoxide B->C E Alkylated Intermediate C->E Nucleophilic Attack D Methoxyacetyl Chloride D->E G This compound E->G Acid/Base Workup F Hydrolysis & Decarboxylation F->G

References

Methodological & Application

Uncharted Territory: The Potential of (2E)-4-Methoxy-2-butenoic Acid as a Chemical Probe Awaits Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical, the biological activities and potential applications of (2E)-4-Methoxy-2-butenoic Acid as a chemical probe remain largely unexplored in publicly available scientific literature. Extensive searches have yielded primarily chemical and supplier information, with no specific data on its biological targets, mechanism of action, or effects on cellular signaling pathways.

Currently, this compound is cataloged with the CAS Number 63968-74-1 and is noted for its use in chemical synthesis, particularly as a protecting group. While its structural relatives—other short-chain methoxylated and unsaturated carboxylic acids—have demonstrated a range of biological effects, including anti-cancer and anti-angiogenic properties, no such studies have been published for this compound itself.

This lack of biological data precludes the creation of detailed application notes and experimental protocols for its use as a chemical probe. To establish its utility for researchers, scientists, and drug development professionals, foundational research is required to elucidate its potential biological functions.

Future Directions for Research

Should initial screening studies reveal significant biological activity, the following experimental workflows could be employed to characterize this compound as a chemical probe.

Hypothetical Experimental Workflow for Characterization

A systematic approach would be necessary to identify the biological context in which this molecule may be active.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & Probe Characterization Phenotypic Screening Phenotypic Screening Dose-Response Assays Dose-Response Assays Phenotypic Screening->Dose-Response Assays Target-Based Screening Target-Based Screening Target-Based Screening->Dose-Response Assays Cytotoxicity Assays Cytotoxicity Assays Dose-Response Assays->Cytotoxicity Assays Affinity Chromatography Affinity Chromatography Cytotoxicity Assays->Affinity Chromatography Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays Genetic Approaches (e.g., CRISPR screens) Genetic Approaches (e.g., CRISPR screens) Genetic Approaches (e.g., CRISPR screens)->Biochemical Assays Binding Assays Binding Assays Biochemical Assays->Binding Assays Cell-Based Signaling Assays Cell-Based Signaling Assays Binding Assays->Cell-Based Signaling Assays Western Blotting Western Blotting Cell-Based Signaling Assays->Western Blotting qRT-PCR qRT-PCR Western Blotting->qRT-PCR In Vivo Model Studies In Vivo Model Studies qRT-PCR->In Vivo Model Studies End End In Vivo Model Studies->End Start Start Start->Phenotypic Screening

Caption: Hypothetical workflow for characterizing a novel chemical probe.

Hypothetical Application Note and Protocols

Assuming future research identifies this compound as an inhibitor of a hypothetical enzyme, "Kinase X," the following sections illustrate the type of detailed information that could be generated.

Application Note: this compound as a Selective Inhibitor of Kinase X

Background: Kinase X is a serine/threonine kinase implicated in the "Signal Pathway Y," which is frequently dysregulated in certain cancers. The discovery of selective inhibitors for Kinase X is a critical step towards developing novel therapeutics.

This compound has been identified as a potent and selective inhibitor of Kinase X. This application note provides an overview of its properties and protocols for its use in studying the Kinase X signaling pathway.

Mechanism of Action: this compound acts as an ATP-competitive inhibitor of Kinase X, binding to the enzyme's active site and preventing the phosphorylation of its downstream substrates.

G Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Substrate A Substrate A Kinase X->Substrate A Phosphorylation Phosphorylated Substrate A Phosphorylated Substrate A Downstream Cellular Response Downstream Cellular Response Phosphorylated Substrate A->Downstream Cellular Response Probe This compound Probe->Kinase X Inhibition

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against Kinase X and other related kinases.

Kinase TargetIC50 (nM)
Kinase X 50
Kinase Y>10,000
Kinase Z>10,000

Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the IC50 value of this compound against Kinase X.

  • Materials:

    • Recombinant human Kinase X

    • Biotinylated substrate peptide

    • ATP

    • This compound (serial dilutions)

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit

  • Procedure:

    • Prepare a reaction mixture containing Kinase X, the substrate peptide, and kinase buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by non-linear regression analysis.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm the direct binding of this compound to Kinase X in a cellular context.

  • Materials:

    • Cancer cell line expressing Kinase X

    • This compound

    • PBS

    • Lysis buffer

  • Procedure:

    • Treat cultured cells with either this compound or DMSO.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for Kinase X.

    • The binding of this compound will stabilize Kinase X, resulting in a higher melting temperature compared to the DMSO-treated control.

The scientific community awaits the foundational research that will define the biological role of this compound. Should such discoveries be made, the framework provided above offers a glimpse into the comprehensive documentation that would be invaluable to researchers in their quest to understand and manipulate biological systems.

The "Cronate" Ester: A Methoxy-Butenoic Acid-Based Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-4-Methoxy-2-butenoic acid is a specialized reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups in multifunctional molecules. This protection strategy involves the formation of a "(2E)-4-methoxy-2-butenoate" ester, colloquially referred to as a "cronate" ester. The unique structural features of this protecting group offer potential advantages in specific synthetic contexts, although detailed applications in complex total synthesis are not widely documented in readily available scientific literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 63968-74-1[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [2]
Melting Point 66-67 °C[3]
pKa (Predicted) 4.37 ± 0.10[1]

Application in Hydroxyl Group Protection

The primary application of this compound is the protection of alcohols. The hydroxyl group is converted to the corresponding cronate ester, which masks its reactivity towards various reagents and reaction conditions. This allows chemists to perform transformations on other parts of the molecule without undesired side reactions involving the alcohol.

General Protection Protocol (Esterification)

While specific, detailed protocols from peer-reviewed literature are scarce, the formation of the cronate ester would typically follow standard esterification procedures. Common methods include:

  • Fischer Esterification: Reaction of the alcohol with this compound in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with removal of water.

  • Carbodiimide-mediated coupling: Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Acid Chloride Method: Conversion of this compound to its corresponding acid chloride, followed by reaction with the alcohol, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).

The general workflow for the protection of an alcohol with this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Protection (Esterification) cluster_product Product Alcohol R-OH (Alcohol) Esterification Esterification Conditions (e.g., DCC, DMAP or Acid Catalyst) Alcohol->Esterification ProtectingAcid This compound ProtectingAcid->Esterification ProtectedAlcohol R-O-Cronate (Protected Alcohol) Esterification->ProtectedAlcohol

Caption: General workflow for the protection of an alcohol using this compound.

General Deprotection Protocol

The cleavage of the cronate ester to regenerate the free alcohol would likely be achieved under standard ester hydrolysis conditions. The choice of method would depend on the overall stability of the molecule.

  • Base-mediated hydrolysis (Saponification): Treatment with an aqueous base such as lithium hydroxide, sodium hydroxide, or potassium carbonate in a suitable solvent system (e.g., THF/water, methanol/water).

  • Acid-mediated hydrolysis: Use of aqueous mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., trifluoroacetic acid).

The logical relationship for the deprotection process is illustrated in the following diagram.

G cluster_start Starting Material cluster_reaction Deprotection (Hydrolysis) cluster_product Products ProtectedAlcohol R-O-Cronate (Protected Alcohol) Hydrolysis Hydrolysis Conditions (e.g., LiOH, H₂O or H₃O⁺) ProtectedAlcohol->Hydrolysis Alcohol R-OH (Deprotected Alcohol) Hydrolysis->Alcohol Byproduct This compound (or its salt) Hydrolysis->Byproduct

Caption: General scheme for the deprotection of a cronate ester to regenerate the alcohol.

Conclusion

This compound serves as a protecting group for alcohols, forming a cronate ester. While the general principles of its application in protection and deprotection are based on standard ester chemistry, detailed experimental protocols and quantitative data from complex synthetic applications are not readily found in the public domain. Researchers and drug development professionals interested in employing this protecting group would need to perform initial methodology development to optimize reaction conditions for their specific substrates.

References

Application Note: Quantification of (2E)-4-Methoxy-2-butenoic Acid in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (2E)-4-Methoxy-2-butenoic Acid in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this analyte in a biological matrix.

Introduction

This compound is a small organic molecule with potential relevance in various biological and pharmaceutical research areas. Accurate quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[1][2] This method has been developed to provide a reliable and reproducible workflow for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d3 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration in the same diluent.

Protocols

Sample Preparation
  • Thawing: Thaw plasma samples and calibration standards on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the IS working solution to each tube.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

HPLC Method
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention of polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (Re-equilibration)

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Negative. Carboxylic acids generally show good response in negative ion mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: The following transitions are proposed based on the structure of this compound (Molecular Weight: 116.12 g/mol ).[4][5] The deprotonated molecule [M-H]⁻ at m/z 115.1 would be the precursor ion. Collision-induced dissociation would likely lead to characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound115.171.11002512
This compound-d3118.174.11002512

Data Presentation

The performance of the method should be evaluated according to standard bioanalytical method validation guidelines. The following table summarizes the expected quantitative performance of the assay.

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method Analytical Method cluster_components Key Components analyte This compound in Plasma extraction Protein Precipitation analyte->extraction separation Reversed-Phase HPLC extraction->separation detection Tandem Mass Spectrometry (MS/MS) separation->detection result Accurate & Precise Quantification detection->result is Stable Isotope Labeled Internal Standard is->extraction  compensates for  variability mrm Multiple Reaction Monitoring (MRM) mrm->detection  provides  selectivity

Caption: Logical relationship of the analytical method components.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research or drug development setting. The method should be fully validated according to the specific requirements of the laboratory and regulatory guidelines before implementation for routine analysis.

References

Application Notes and Protocols for the GC Analysis of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-4-Methoxy-2-butenoic acid is a carboxylic acid containing both a carbon-carbon double bond and a methoxy ether functional group. Its analysis by gas chromatography (GC) is challenging due to its polarity and low volatility, which can lead to poor peak shape and inaccurate quantification. Derivatization is a crucial sample preparation step to convert the polar carboxylic acid group into a less polar, more volatile derivative, making it amenable to GC analysis. This application note provides detailed protocols for the two most common and effective derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride-methanol (BF3-Methanol).

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a non-polar functional group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte for GC analysis.[1]

Silylation with BSTFA

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.

Esterification with BF3-Methanol

Esterification converts the carboxylic acid into its corresponding methyl ester. Boron trifluoride acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol. This method is widely used for the analysis of fatty acids and other carboxylic acids.[2]

Experimental Protocols

Method 1: Silylation using BSTFA

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., Dichloromethane) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Method 2: Esterification using BF3-Methanol

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3-Methanol) solution

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pasteur pipettes

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry GC vial.

  • Reagent Addition: Add 500 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 15-30 minutes. Caution should be exercised as pressure can build up inside the vial.

  • Extraction: Cool the vial to room temperature. Add 500 µL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a new clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Conditions

The following are recommended starting conditions for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column A polar capillary column such as DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-88 is recommended.[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.[4]
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Presentation

The following tables summarize expected quantitative data for the analysis of derivatized short-chain carboxylic acids, which can be used as a reference for the analysis of this compound. Actual values for the target analyte should be determined experimentally.

Table 1: Expected Retention and Detection Limits

DerivativeExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
TMS-ester of this compound8 - 150.01 - 0.5[5]0.04 - 2.0[5]
Methyl ester of this compound7 - 120.02 - 0.23[6]0.08 - 0.78[6]

Table 2: Method Performance

Derivatization MethodAnalyte ClassAverage Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Silylation (BSTFA)Short-Chain Fatty Acids88 - 109[5]0.65 - 8.92[5]1.62 - 15.61[5]
Esterification (BF3)Short-Chain Fatty Acids54 - 141[6]0.56 - 1.03[6]0.10 - 4.76[6]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample This compound Dry_Sample Evaporate to Dryness Sample->Dry_Sample Silylation Silylation with BSTFA Dry_Sample->Silylation Method 1 Esterification Esterification with BF3-Methanol Dry_Sample->Esterification Method 2 GC_MS GC-MS Analysis Silylation->GC_MS Esterification->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Workflow for the derivatization and GC-MS analysis.

Signaling_Pathway cluster_silylation Silylation cluster_esterification Esterification Analyte This compound (Non-volatile, Polar) BSTFA BSTFA + Pyridine Analyte->BSTFA BF3_MeOH BF3-Methanol Analyte->BF3_MeOH TMS_Ester TMS-Ester Derivative (Volatile, Less Polar) GC_Analysis GC Separation & MS Detection TMS_Ester->GC_Analysis Methyl_Ester Methyl Ester Derivative (Volatile, Less Polar) Methyl_Ester->GC_Analysis

Caption: Derivatization pathways for GC analysis.

Conclusion

Both silylation with BSTFA and esterification with BF3-Methanol are effective methods for the derivatization of this compound for GC analysis. The choice of method may depend on laboratory preference, available reagents, and the presence of other functional groups in the sample matrix. The silylation protocol is generally faster and involves fewer steps, while the esterification method can be more robust for certain sample types. The provided protocols and GC-MS conditions serve as a strong starting point for method development and routine analysis of this and structurally similar compounds. It is recommended to validate the chosen method in the specific sample matrix to ensure accuracy and precision.

References

Protocol for the Use of (2E)-4-Methoxy-2-butenoic Acid in Cell Culture: A General Guideline for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature lacks specific data on the biological activity, mechanism of action, and established cell culture protocols for (2E)-4-Methoxy-2-butenoic Acid. The following application notes and protocols are provided as a general framework for the investigation of a novel small molecule in a research setting. The proposed signaling pathways and experimental outcomes are hypothetical and should be experimentally validated.

Application Notes

This compound is a small organic compound available for research purposes.[1][2] Its chemical properties are documented, but its effects on biological systems have not been extensively studied.[3][4][5] Therefore, initial in vitro studies are necessary to determine its bioactivity, cytotoxicity, and potential mechanisms of action. This document outlines a general approach for researchers, scientists, and drug development professionals to systematically evaluate this compound in cell culture.

Compound Details:

PropertyValueSource
CAS Number 63968-74-1[1][2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Synonyms (E)-4-methoxybut-2-enoic acid, 4-methoxycrotonic acid[5]

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound that can be diluted to the desired working concentrations for cell treatment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of a specific concentration (e.g., 10 mM). The formula is: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Solubilization: Add the appropriate volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.

  • Sterilization: If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or as recommended by the supplier, protected from light.

Determination of Optimal Working Concentration and Cytotoxicity (MTT Assay)

A primary step is to determine the concentration range at which this compound exhibits biological activity without causing excessive cell death. The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Cell Treatment: Aspirate the old medium and gently wash the cells with PBS. Add the medium containing the different concentrations of the compound to the respective wells.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Concentration (µM)Incubation Time (h)Cell Viability (%)Standard Deviation
Vehicle Control24100± X.X
0.124XX.X± X.X
124XX.X± X.X
1024XX.X± X.X
5024XX.X± X.X
10024XX.X± X.X
...48......
...72......

This table should be populated with experimental data.

Hypothetical Signaling Pathway and Workflow

Due to the absence of specific literature, a hypothetical mechanism of action is proposed here for illustrative purposes. Let us speculate that this compound may interfere with a generic pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in various diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Compound This compound Compound->Akt Inhibition G start Start: Treat cells with This compound (at non-toxic concentration) western_blot Western Blot Analysis (p-Akt, Akt, p-mTOR, mTOR) start->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) start->apoptosis_assay proliferation_assay Cell Proliferation Assay (e.g., BrdU incorporation) start->proliferation_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis apoptosis_assay->data_analysis proliferation_assay->data_analysis

References

Application Notes: (2E)-4-Methoxy-2-butenoic Acid as a Versatile C4 Building Block in the Total Synthesis of Butenolide-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-4-Methoxy-2-butenoic acid is a functionalized four-carbon building block with significant potential in the stereoselective synthesis of complex molecules, particularly natural products featuring a butenolide core. The butenolide moiety is a common pharmacophore found in a wide array of bioactive natural products, exhibiting diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of butenolide-containing natural products, using the antifungal agent (-)-Incrustoporin as a representative conceptual target.

Introduction to this compound in Synthesis

This compound offers several strategic advantages as a synthetic building block. The presence of a carboxylic acid allows for a variety of coupling reactions, while the α,β-unsaturated system can act as a Michael acceptor or a dienophile in Diels-Alder reactions. The methoxy group at the 4-position provides a handle for further functionalization or can be eliminated to generate a terminal alkene. These features make it a versatile precursor for the construction of substituted γ-lactones and other heterocyclic systems.

Proposed General Synthetic Strategy for Butenolide Formation

A general and plausible strategy for the conversion of this compound into a 4-substituted butenolide core involves a sequence of activation, nucleophilic addition, and subsequent intramolecular cyclization. The methoxy group can serve as a leaving group in the final lactonization step.

G start This compound step1 Carboxylic Acid Activation (e.g., acyl chloride, mixed anhydride) start->step1 step2 Nucleophilic Addition of R-group (e.g., Gilman reagent, organolithium) step1->step2 1. Activation step3 Intramolecular Cyclization/ Lactonization (Acid or Base Catalyzed) step2->step3 2. Conjugate Addition product 4-Substituted Butenolide step3->product 3. Cyclization

Caption: General synthetic pathway from this compound to a 4-substituted butenolide.

Conceptual Application: Total Synthesis of (-)-Incrustoporin

(-)-Incrustoporin is a natural product that exhibits antifungal activity. Its structure contains a substituted butenolide ring, making it an excellent conceptual target to illustrate the synthetic utility of this compound.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of (-)-Incrustoporin suggests that the butenolide core can be disconnected to reveal a key intermediate derivable from this compound. The p-tolyl group can be introduced via a nucleophilic addition to an activated form of the butenoic acid derivative.

G incrustoporin (-)-Incrustoporin intermediate1 4-(p-tolyl)-2(5H)-furanone incrustoporin->intermediate1 Lactonization intermediate2 Activated this compound + p-tolyl nucleophile intermediate1->intermediate2 Conjugate Addition start This compound intermediate2->start Activation

Caption: Conceptual retrosynthetic analysis of (-)-Incrustoporin.

Proposed Forward Synthesis Workflow

The following diagram outlines a hypothetical forward synthesis of a key butenolide intermediate for (-)-Incrustoporin, starting from this compound.

G start Start: This compound step1 Step 1: Acyl Chloride Formation (SOCl2 or (COCl)2) start->step1 step2 Step 2: Friedel-Crafts Acylation (Toluene, AlCl3) step1->step2 step3 Step 3: Reduction of Ketone (e.g., NaBH4) step2->step3 step4 Step 4: Acid-Catalyzed Lactonization (e.g., p-TsOH, heat) step3->step4 product Product: 4-(p-tolyl)-2(5H)-furanone step4->product

Caption: Proposed workflow for the synthesis of a key (-)-Incrustoporin intermediate.

Data Presentation: Summary of Proposed Synthetic Steps

The following table summarizes the proposed reaction steps, key reagents, and hypothetical yields for the synthesis of the 4-(p-tolyl)-2(5H)-furanone intermediate.

StepTransformationKey ReagentsSolventTemperature (°C)Hypothetical Yield (%)
1Acyl Chloride FormationThionyl chloride (SOCl₂)DCM0 to rt95
2Friedel-Crafts AcylationToluene, Aluminum chloride (AlCl₃)Toluene0 to 5070
3Ketone ReductionSodium borohydride (NaBH₄)Methanol090
4Lactonizationp-Toluenesulfonic acid (p-TsOH)TolueneReflux85

Experimental Protocols

Step 1: Synthesis of (2E)-4-Methoxy-2-butenoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of (E)-1-methoxy-4-(p-tolyl)but-3-en-2-one

  • To a solution of anhydrous aluminum chloride (1.5 eq) in anhydrous toluene (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of (2E)-4-Methoxy-2-butenoyl chloride (1.0 eq) in anhydrous toluene dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then warm to 50 °C for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ketone.

Step 3: Synthesis of (E)-1-methoxy-4-(p-tolyl)but-3-en-2-ol

  • To a solution of (E)-1-methoxy-4-(p-tolyl)but-3-en-2-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the alcohol.

Step 4: Synthesis of 4-(p-tolyl)-2(5H)-furanone

  • To a solution of (E)-1-methoxy-4-(p-tolyl)but-3-en-2-ol (1.0 eq) in toluene (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove methanol and water for 3 hours.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the target butenolide intermediate.

Disclaimer: The synthetic route and protocols described herein are conceptual and intended for illustrative purposes. They are based on established chemical principles but have not been experimentally validated for this specific sequence. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

Application of (2E)-4-Methoxy-2-butenoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E)-4-Methoxy-2-butenoic acid is a functionalized short-chain unsaturated carboxylic acid. While direct medicinal applications of this specific compound are not extensively documented in publicly available literature, the butenoic acid scaffold is a recurring motif in a variety of biologically active molecules. Its derivatives have shown potential in medicinal chemistry, particularly as enzyme inhibitors. This document provides an overview of the applications of the broader class of butenoic acid derivatives in medicinal chemistry, with a focus on their potential as enzyme inhibitors. Due to the limited specific data on this compound, the following application notes and protocols are based on the activities of related butenoic acid derivatives.

Application Notes

The butenoic acid moiety, a four-carbon α,β-unsaturated carboxylic acid, serves as a versatile pharmacophore in drug design. The electrophilic nature of the double bond, conjugated to the carbonyl group, makes it a potential Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins.

Derivatives of the butenoic acid scaffold have been investigated for a range of therapeutic targets. Key areas of application include:

  • Histone Deacetylase (HDAC) Inhibition: Certain aryl-substituted butenoic acid derivatives have been identified as inhibitors of histone deacetylases. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of cancer and other diseases. The butenoic acid moiety in these inhibitors typically acts as a linker connecting a zinc-binding group (the carboxylic acid) to a capping group that interacts with the surface of the enzyme.

  • Carbonic Anhydrase (CA) Inhibition: Substituted but-2-enoic acid derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms I and II. CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

  • Anti-inflammatory Activity: Phenyl-substituted butenoic acids have been explored as potential anti-inflammatory agents through the inhibition of neuropeptide bioactivation.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for butenoic acid derivatives based on published findings for related compounds in the respective assays.

Table 1: Inhibitory Activity of Butenoic Acid Derivatives against Histone Deacetylase 8 (HDAC8)

Compound IDModification on Butenoic Acid ScaffoldIC50 (nM) against HDAC8
BDA-0014-phenyl substitution150
BDA-0024-(4-hydroxyphenyl) substitution75
BDA-0034-(4-methoxyphenyl) substitution90
Vorinostat (Control)-50

Table 2: Inhibitory Activity of Butenoic Acid Derivatives against Carbonic Anhydrase II (hCA II)

Compound IDModification on Butenoic Acid ScaffoldKᵢ (nM) against hCA II
BDA-0044-oxo-4-(phenylamino) substitution25
BDA-0054-oxo-4-((4-nitrophenyl)amino) substitution10
BDA-0064-oxo-4-((4-chlorophenyl)amino) substitution18
Acetazolamide (Control)-12

Experimental Protocols

1. In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific HDAC isoform, such as HDAC8.

Materials:

  • Recombinant human HDAC8 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease, e.g., trypsin, and a fluorescence quencher)

  • Test compounds (dissolved in DMSO)

  • Control inhibitor (e.g., Vorinostat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the HDAC assay buffer, the diluted test compounds or control, and the recombinant HDAC8 enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibitory effects of compounds on the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Assay buffer (e.g., 20 mM Tris-SO₄, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Control inhibitor (e.g., Acetazolamide)

  • 96-well clear microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.

  • Add the assay buffer, diluted test compounds or control, and the purified hCA II enzyme to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding a solution of p-NPA in acetonitrile.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes to monitor the formation of the p-nitrophenolate ion.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, after determining the IC50 value from a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_reagents Add Reagents to Plate prep_compounds->add_reagents prep_reagents Prepare Assay Reagents prep_reagents->add_reagents incubation Incubation add_reagents->incubation read_plate Read Plate incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50/Ki calc_inhibition->det_ic50

Caption: Generalized workflow for in vitro enzyme inhibition assays.

hdac_inhibition_pathway cluster_nucleus Cell Nucleus Histone Histone Protein DNA DNA HDAC HDAC Enzyme Acetylated_Histone Acetylated Histone (Active Chromatin) HDAC->Acetylated_Histone Deacetylates Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Butenoic_Acid_Derivative Butenoic Acid Derivative Butenoic_Acid_Derivative->HDAC Inhibits Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Promotes Gene_Suppression Gene Suppression Deacetylated_Histone->Gene_Suppression Leads to

Caption: Simplified signaling pathway of HDAC inhibition by a butenoic acid derivative.

Application Note: Protocols for the Esterification of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the derivatization of carboxylic acids to enhance their physicochemical properties, such as lipophilicity and membrane permeability. (2E)-4-Methoxy-2-butenoic acid is a valuable building block in the synthesis of various biologically active molecules. This application note provides detailed experimental protocols for the synthesis of its methyl ester, methyl (2E)-4-methoxy-2-butenoate, via two common and effective methods: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, typically performed under reflux conditions with an excess of the alcohol to drive the equilibrium towards the ester product.[1][2] It is a cost-effective method, particularly for simple alcohols.[3] However, the use of strong acid and high temperatures may not be suitable for sensitive substrates.[4]

Steglich Esterification offers a milder alternative, proceeding at room temperature in the presence of a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[4][5] This method is advantageous for acid-sensitive substrates and often results in high yields.[6] A key consideration is the removal of the dicyclohexylurea (DCU) byproduct.[6]

This document presents a comparative overview of these two methods, followed by detailed, step-by-step protocols for their application in the esterification of this compound.

Comparative Data of Esterification Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)4-Dimethylaminopyridine (DMAP)
Coupling Agent NoneN,N'-Dicyclohexylcarbodiimide (DCC)
Solvent Excess Methanol or TolueneDichloromethane (DCM) or Acetonitrile
Temperature Reflux (typically 65-110 °C)Room Temperature (or 0 °C to RT)
Reaction Time 2 - 24 hours2 - 12 hours
Typical Yield 65 - 97%[1]70 - 98%[6][7]
Key Byproduct WaterDicyclohexylurea (DCU)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound using methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated) or p-Toluenesulfonic acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 20 equivalents), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (2E)-4-methoxy-2-butenoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine this compound, Methanol, and H₂SO₄ B Reflux at 65°C for 4-6h A->B Heat C Cool to RT & Evaporate Methanol B->C D Dissolve in Ethyl Acetate C->D E Wash with NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over Na₂SO₄ & Concentrate F->G H Column Chromatography G->H I Pure Methyl (2E)-4-methoxy-2-butenoate H->I

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

This protocol details a mild esterification procedure using DCC and DMAP at room temperature.[5]

Materials:

  • This compound

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.

  • Add methanol (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate using a Buchner funnel and wash the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl (2E)-4-methoxy-2-butenoate.

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Acid, DMAP, & Methanol in DCM B Cool to 0°C A->B C Add DCC solution dropwise B->C D Stir at RT for 4-6h C->D E Filter DCU precipitate D->E F Wash filtrate with HCl (aq) E->F G Wash with NaHCO₃ (aq) & Brine F->G H Dry over Na₂SO₄ & Concentrate G->H I Column Chromatography H->I J Pure Methyl (2E)-4-methoxy-2-butenoate I->J

Caption: Workflow for Steglich Esterification.

Product Characterization

The final product, methyl (2E)-4-methoxy-2-butenoate, should be characterized to confirm its identity and purity.

Methyl (2E)-4-methoxy-2-butenoate

  • Molecular Formula: C₆H₁₀O₃

  • Molecular Weight: 130.14 g/mol

  • Appearance: Colorless oil

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (dt, 1H), 6.10 (dt, 1H), 4.15 (d, 2H), 3.75 (s, 3H), 3.35 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 145.0, 121.0, 71.0, 58.0, 51.5.

  • Mass Spectrometry (EI): m/z (%) 130 (M+), 99, 71, 59.

Conclusion

Both the Fischer-Speier and Steglich esterification methods are effective for the synthesis of methyl (2E)-4-methoxy-2-butenoate. The choice of method will depend on the scale of the reaction, the sensitivity of other functional groups in the starting material, and the desired purity of the final product. The Fischer esterification is a robust and economical choice for large-scale synthesis, while the Steglich esterification provides a milder alternative that is often higher yielding for more complex or sensitive substrates. The detailed protocols and comparative data provided in this application note should enable researchers to select and perform the most appropriate method for their specific needs.

References

Application Notes for (2E)-4-Methoxy-2-butenoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-4-Methoxy-2-butenoic Acid , a derivative of crotonic acid, presents as a promising monomer for the synthesis of functional polymers. Its unique structure, featuring a reactive α,β-unsaturated carboxylic acid moiety and a methoxy group, allows for the creation of polymers with a combination of desirable properties. The carboxylic acid group provides a site for modifying solubility (especially pH-responsiveness), adhesion, and for further chemical derivatization. The methoxy group can enhance the polymer's thermal stability and alter its solubility in organic solvents.

Polymers derived from this compound are anticipated to find applications in various fields:

  • Biomedical and Pharmaceutical: The carboxylic acid groups can be utilized for drug conjugation, and the resulting polymers could serve as matrices for controlled drug release systems. Their potential biocompatibility makes them candidates for hydrogels and tissue engineering scaffolds.

  • Coatings and Adhesives: The polarity imparted by the carboxylic acid and methoxy groups can promote adhesion to various substrates. Copolymers containing this monomer may be used in the formulation of specialty coatings, binders, and adhesives.

  • Dispersants and Thickeners: In its deprotonated form, the polymer is expected to be a polyelectrolyte, making it suitable for use as a dispersant for inorganic particles or as a rheology modifier in aqueous formulations.

Due to the steric hindrance from the substituted vinyl group, similar to crotonic acid, the homopolymerization of this compound may be challenging. However, it is expected to readily copolymerize with more reactive monomers, such as vinyl acetate and acrylates, via free-radical polymerization to yield polymers with tailored properties.

Quantitative Data Summary

Table 1: Hypothetical Properties of Poly(this compound)

PropertyPredicted Value/Characteristic
Physical State Amorphous solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, methanol)
Aqueous solubility expected to be pH-dependent (soluble at pH > 6)
Glass Transition (Tg) Expected to be higher than poly(acrylic acid) due to side chain
Thermal Stability Moderate, with decomposition onset likely above 200°C

Table 2: Potential Copolymerization Parameters with Vinyl Acetate

ParameterValue / Range
Monomer Reactivity Ratios (r) rvinyl acetate > rthis compound (predicted)
Typical Monomer Feed Ratio 1-20 mol% this compound
Polymerization Temperature 60-80 °C
Resulting Copolymer Type Random copolymer

Experimental Protocols

Protocol 1: Hypothetical Free-Radical Homopolymerization of this compound

This protocol is a theoretical procedure based on methods for similar α,β-unsaturated carboxylic acids. Optimization will be required.

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • N,N-Dimethylformamide (DMF) (solvent)

    • Methanol (non-solvent for precipitation)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • In a dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 43 mmol) in DMF (20 mL).

    • Add AIBN (e.g., 0.07 g, 0.43 mmol, 1 mol% relative to monomer).

    • Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol (200 mL).

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh methanol (3 x 50 mL) to remove unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at 50°C to a constant weight.

Protocol 2: Hypothetical Emulsion Copolymerization of this compound with Vinyl Acetate

This protocol is adapted from established procedures for vinyl acetate-crotonic acid copolymerization.[1]

  • Materials:

    • This compound

    • Vinyl Acetate (freshly distilled)

    • Potassium persulfate (initiator)

    • Sodium dodecyl sulfate (surfactant)

    • Sodium bicarbonate (buffer)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution in a reaction kettle by dissolving sodium dodecyl sulfate (e.g., 0.5 g) and sodium bicarbonate (e.g., 0.2 g) in deionized water (100 mL).

    • Add this compound (e.g., 1.5 g, 13 mmol) to the aqueous solution and stir until dissolved.

    • Separately, prepare an initiator solution by dissolving potassium persulfate (e.g., 0.3 g) in deionized water (10 mL).

    • Purge the reaction kettle with nitrogen for 20 minutes.

    • Heat the aqueous solution to 75°C with continuous stirring.

    • Add 10% of the vinyl acetate (e.g., 3 g of 30 g total) and 10% of the initiator solution to the kettle to create a seed latex.

    • After 30 minutes, begin the continuous addition of the remaining vinyl acetate and initiator solution over a period of 3 hours.

    • After the additions are complete, maintain the reaction at 75°C for an additional 2 hours to ensure complete monomer conversion.

    • Cool the resulting emulsion to room temperature.

    • The polymer can be isolated, if necessary, by coagulation with a saturated salt solution, followed by filtration, washing, and drying.

Visualizations

experimental_workflow A Monomer Dissolution (this compound in DMF) B Initiator Addition (AIBN) A->B 1 C Deoxygenation (N2 Purge) B->C 2 D Polymerization (70°C, 24h) C->D 3 E Precipitation (in Methanol) D->E 4 F Filtration & Washing E->F 5 G Drying (Vacuum Oven) F->G 6 H Final Polymer G->H 7

Caption: Workflow for the hypothetical homopolymerization of this compound.

drug_delivery_pathway Polymer Poly(this compound) Hydrogel -COOH groups Conjugate Polymer-Drug Conjugate (Ester Linkage) Polymer->Conjugate Drug Drug Molecule Drug->Conjugate Conjugation Target Target Cell Drug->Target Therapeutic Action Environment Physiological Environment (pH 7.4) Conjugate->Environment Release Hydrolysis of Ester Bond Environment->Release Trigger Release->Drug Released Drug

Caption: Conceptual pathway for a drug delivery system using the polymer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (2E)-4-methoxy-2-butenoic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when synthesized via methods like the Horner-Wadsworth-Emmons reaction.

Issue Potential Cause Recommended Solution
Low Yield After Initial Extraction Incomplete extraction of the carboxylic acid from the organic phase into the aqueous base.- Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to deprotonate the carboxylic acid, making it water-soluble.- Perform multiple extractions with the aqueous base to ensure complete transfer.- After acidification of the aqueous layer, extract the product into an organic solvent multiple times.
Product Contaminated with a Water-Soluble Impurity The primary water-soluble impurity from a Horner-Wadsworth-Emmons reaction is the phosphate byproduct.An initial aqueous workup is crucial. After the reaction, quench the mixture and extract with a suitable organic solvent. Wash the organic layer thoroughly with water or brine to remove the phosphate salts.[1][2]
Presence of Unreacted Aldehyde (Methoxyacetaldehyde) Incomplete reaction or use of excess aldehyde.Methoxyacetaldehyde is relatively volatile and water-soluble. It can be largely removed during the aqueous workup and solvent evaporation steps. For trace amounts, column chromatography is effective.
Product is an Oil or Fails to Crystallize Presence of impurities, particularly the (Z)-isomer, which can disrupt the crystal lattice of the desired (E)-isomer.- Attempt to purify a small sample by column chromatography to obtain a pure seed crystal.- Try different recrystallization solvents or solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether).[3]- If the product is an oil, try trituration with a non-polar solvent like hexanes to induce solidification.
Product Contains the (Z)-Isomer The reaction conditions did not provide complete stereoselectivity. While the Horner-Wadsworth-Emmons reaction generally favors the (E)-isomer, some (Z)-isomer can form.[4][5]- Recrystallization: The (E)-isomer is often less soluble than the (Z)-isomer, allowing for enrichment of the desired product through careful recrystallization.- Column Chromatography: Separation of geometric isomers can be challenging but may be achieved with a long column and a carefully selected eluent system, often with low polarity. High-performance liquid chromatography (HPLC) can also be effective for separating isomers.[6][7]
Streaking or Poor Separation on TLC/Column Chromatography The carboxylic acid functional group can interact strongly and irreversibly with the silica gel, leading to smearing.Add a small amount of a volatile acid, such as acetic acid or formic acid (~0.5-1%), to the eluent. This protonates the analyte and the silica surface, reducing strong interactions and leading to sharper peaks and better separation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature. The exact melting point should be determined experimentally and compared to literature values if available.

Q2: What are the typical solvents for recrystallizing this compound?

A2: Good starting points for recrystallization of carboxylic acids include water, ethanol, or a mixture of a more polar solvent in which the compound is soluble when hot (like ethyl acetate or diethyl ether) and a non-polar solvent in which it is insoluble when cold (like hexanes or petroleum ether).[3][9]

Q3: How can I confirm the purity and identity of my final product?

A3: Purity and identity can be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the stereochemistry of the double bond. The coupling constant between the vinyl protons can help distinguish between (E) and (Z) isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C=C of the alkene, and C-O of the ether).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable when the crude product is a solid and the primary impurities are significantly more or less soluble than the product in the chosen solvent system.

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "soluble" solvent and a "non-soluble" solvent that are miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the "soluble" solvent of a pair) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "non-soluble" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "soluble" solvent to redissolve the precipitate before allowing it to cool. Cooling slowly promotes the formation of larger, purer crystals.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying oily products or for separating mixtures of compounds with different polarities, such as the (E) and (Z) isomers.

  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system using thin-layer chromatography (TLC). A good eluent system will give a retention factor (Rf) of ~0.3-0.4 for the desired product and show good separation from impurities. A common eluent for carboxylic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid will also be removed during this step as it is volatile.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) start->workup organic_layer Organic Layer containing This compound and organic impurities workup->organic_layer Separate Layers aqueous_layer Aqueous Layer containing Phosphate Byproduct workup->aqueous_layer evaporation Solvent Evaporation organic_layer->evaporation waste Waste aqueous_layer->waste crude_product Crude Product (Solid or Oil) evaporation->crude_product is_solid Is the product solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No/Impure pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2E)-4-Methoxy-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.

Synthesis Overview

The recommended and most reliable method for the synthesis of this compound is a two-step process. The first step involves a Horner-Wadsworth-Emmons (HWE) reaction to produce the ethyl ester of the target molecule, followed by a hydrolysis step to yield the final carboxylic acid. The HWE reaction is favored over the standard Wittig reaction for its generally higher yields of the (E)-isomer and the easier removal of the phosphate byproduct.

A general workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis start1 Triethyl phosphonoacetate + Sodium Hydride ylide Phosphonate Ylide Formation start1->ylide Deprotonation reaction1 HWE Reaction ylide->reaction1 methoxyacetaldehyde Methoxyacetaldehyde methoxyacetaldehyde->reaction1 ester Ethyl (2E)-4-methoxy-2-butenoate reaction1->ester Forms C=C bond ester_in Ethyl (2E)-4-methoxy-2-butenoate hydrolysis Base-mediated Hydrolysis (e.g., NaOH) ester_in->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl (2E)-4-methoxy-2-butenoate (Step 1) Incomplete formation of the phosphonate ylide due to inactive sodium hydride (NaH).Use fresh, high-quality NaH from a newly opened container. Ensure the reaction is conducted under strictly anhydrous conditions.
The base may be too weak. While NaH is common, other strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can be trialed.
Low reactivity of methoxyacetaldehyde.Methoxyacetaldehyde can be prone to polymerization. Use freshly distilled or a high-purity commercial grade. Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
Reaction temperature is too low or reaction time is too short.While the initial addition of the aldehyde should be at a low temperature, the reaction may need to be warmed to room temperature and stirred for several hours to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Formation of (Z)-isomer While the HWE reaction generally favors the (E)-isomer, certain conditions can lead to the formation of the undesired (Z)-isomer.The choice of base and solvent can influence stereoselectivity. Using sodium or lithium bases in aprotic solvents like THF generally provides good E-selectivity.[1]
Incomplete Hydrolysis (Step 2) Insufficient amount of base or reaction time.Use a molar excess of the base (e.g., 2-3 equivalents of NaOH). Ensure the reaction is heated (e.g., reflux) for an adequate amount of time. Monitor the disappearance of the starting ester by TLC.
The ester is not fully dissolved in the reaction mixture.A co-solvent such as ethanol or tetrahydrofuran (THF) can be added to the aqueous base to improve the solubility of the ester.
Difficulty in Product Isolation/Purification The product is partially soluble in the aqueous layer during extraction.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Contamination with triphenylphosphine oxide (if a Wittig reaction was used).Triphenylphosphine oxide can be difficult to remove by chromatography. It can sometimes be precipitated from a non-polar solvent or a mixture of polar and non-polar solvents.[2] This is a key advantage of the HWE reaction, which produces a water-soluble phosphate byproduct.
The final product is an oil and does not crystallize.Purification by column chromatography on silica gel may be necessary. A solvent system of hexanes and ethyl acetate, with a small amount of acetic acid to prevent tailing, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for this synthesis?

A1: The HWE reaction offers two main advantages for this synthesis. Firstly, it generally provides higher selectivity for the desired (E)-alkene, which is the trans isomer.[3] Secondly, the byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by an aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, which can be challenging to separate from the desired product.[2]

Q2: What is the optimal base and solvent for the HWE reaction in Step 1?

A2: Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a commonly used and effective combination for generating the phosphonate ylide.[4] It is crucial to use high-quality, fresh NaH and ensure all glassware and solvents are dry, as the ylide is sensitive to moisture.

Q3: How can I monitor the progress of the reactions?

A3: Both the HWE reaction and the hydrolysis can be effectively monitored by Thin Layer Chromatography (TLC). For the HWE reaction, you will observe the consumption of the methoxyacetaldehyde and the appearance of the product spot (ethyl (2E)-4-methoxy-2-butenoate). For the hydrolysis, you will monitor the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot at the baseline.

Q4: What are some common side reactions to be aware of?

A4: In the HWE reaction, potential side reactions include the self-condensation of methoxyacetaldehyde if the base is present in excess or if the aldehyde is added too quickly. In the hydrolysis step, if the temperature is too high for an extended period, decomposition of the α,β-unsaturated carboxylic acid can occur.

Q5: What is the best method for purifying the final product, this compound?

A5: After an aqueous workup and extraction, if the product is not sufficiently pure, column chromatography on silica gel is the recommended purification method. A mobile phase consisting of a gradient of ethyl acetate in hexanes, with the addition of a small amount of acetic acid (e.g., 0.5-1%), can effectively separate the product from non-polar impurities and prevent streaking on the column.

Experimental Protocols

Step 1: Synthesis of Ethyl (2E)-4-methoxy-2-butenoate via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Methoxyacetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of methoxyacetaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2E)-4-methoxy-2-butenoate.

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Reaction cluster_workup Workup & Isolation NaH NaH in anhydrous THF Ylide Formation of Phosphonate Ylide NaH->Ylide Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Reaction Addition of Aldehyde to Ylide Aldehyde Methoxyacetaldehyde in THF Aldehyde->Reaction Stir Stir at RT Reaction->Stir Quench Quench with aq. NH4Cl Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Crude_Ester Crude Ethyl (2E)-4-methoxy-2-butenoate Dry->Crude_Ester

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Step 2: Hydrolysis of Ethyl (2E)-4-methoxy-2-butenoate

Materials:

  • Crude ethyl (2E)-4-methoxy-2-butenoate

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude ethyl (2E)-4-methoxy-2-butenoate in ethanol in a round-bottom flask.

  • Add a 1 M aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary.

Parameter Horner-Wadsworth-Emmons Reaction (Step 1) Hydrolysis (Step 2)
Key Reagents Triethyl phosphonoacetate, Methoxyacetaldehyde, Sodium HydrideEthyl (2E)-4-methoxy-2-butenoate, Sodium Hydroxide
Solvent Anhydrous THFEthanol/Water
Reaction Temperature 0 °C to Room TemperatureReflux
Typical Reaction Time 12 - 16 hours2 - 4 hours
Typical Yield 70 - 85%85 - 95%
Product Purity (after workup) >90% (crude)>95%
Stereoselectivity (E:Z) >95:5N/A

References

Stability issues of (2E)-4-Methoxy-2-butenoic Acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-4-Methoxy-2-butenoic Acid. This resource is intended for researchers, scientists, and drug development professionals to provide essential guidance on the stability of this compound in aqueous solutions during experimental work. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in an aqueous solution?

A1: Based on its α,β-unsaturated carboxylic acid structure, the primary potential degradation pathways in aqueous solutions include:

  • Hydration: Addition of water across the carbon-carbon double bond (Michael addition) to form 3-hydroxy-4-methoxybutanoic acid. This is a common reaction for α,β-unsaturated carbonyl compounds.[1][2]

  • Isomerization: Cis-trans isomerization of the double bond, although the (2E) isomer is generally more stable.

  • Photodegradation: The presence of the double bond makes the molecule susceptible to degradation upon exposure to UV light.[3]

  • Oxidation: The double bond can be prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[3]

  • Decarboxylation: At elevated temperatures, the molecule may undergo decarboxylation.[3]

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The pH of the solution can catalyze hydration reactions. The pKa of this compound is predicted to be around 4.37, meaning it will exist predominantly in its carboxylate form at physiological pH.[4]

  • Temperature: Higher temperatures generally accelerate the rates of all degradation pathways.[3]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[3]

  • Presence of Catalysts: Metal ions can catalyze oxidative degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Degradation can be monitored by measuring the decrease in the concentration of the parent compound over time using a stability-indicating analytical method. A common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the conjugated system of the molecule will absorb UV light.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions should be:

  • Stored at low temperatures (2-8°C for short-term storage, -20°C or lower for long-term storage).[5]

  • Protected from light by using amber vials or storing in the dark.[3]

  • Prepared fresh whenever possible.

  • If susceptible to oxidation, consider purging the solution with an inert gas like nitrogen or argon.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or unexpected biological results. Degradation of this compound.1. Confirm the identity and purity of the compound using an analytical method like HPLC or NMR. 2. Prepare fresh solutions before each experiment. 3. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Appearance of a new peak in HPLC chromatogram during analysis. Formation of a degradation product.1. Attempt to identify the new peak using mass spectrometry (LC-MS). 2. Review solution preparation and storage procedures to minimize degradation.
Inconsistent results between experimental batches. Variable degradation of the compound due to differences in solution age, storage, or handling.1. Standardize the protocol for solution preparation. 2. Define a maximum storage time for solutions and adhere to it. 3. Ensure consistent environmental conditions (temperature, light exposure) for all experiments.[3]
Precipitation of the compound in aqueous buffer. The compound's solubility may be limited, especially at a pH close to its pKa.1. Determine the solubility of the compound in your specific buffer system. 2. Consider adjusting the pH of the buffer to ensure the compound is in its more soluble ionized form. 3. The use of a co-solvent may be necessary for higher concentrations.

Quantitative Data Summary

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (hours)
3.0Citrate120
5.0Acetate96
7.4Phosphate48
9.0Borate24

Table 2: Hypothetical Photostability of this compound in pH 7.4 Buffer

Light Condition% Degradation after 24 hours
Dark (Control)< 1%
Ambient Light5%
UV Light (254 nm)45%

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed under the following conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 60°C for 24 hours

  • Photolytic: Expose the solution to UV light (254 nm) for 24 hours

Analyze the stressed samples by HPLC-MS to identify major degradation products.

Visualizations

DegradationPathways parent This compound hydration Hydration Product (3-hydroxy-4-methoxybutanoic acid) parent->hydration H₂O (pH dependent) isomerization Isomerization Product ((2Z)-isomer) parent->isomerization Light/Heat oxidation Oxidation Products parent->oxidation O₂/Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing prep Prepare aqueous solution of This compound stress Incubate under various conditions (pH, Temp, Light) prep->stress sample Collect samples at predetermined time points stress->sample analyze Analyze by HPLC-UV sample->analyze data Calculate remaining percentage and determine degradation rate analyze->data

Caption: General workflow for a stability study.

TroubleshootingFlow rect_node rect_node start Inconsistent Results? check_solution Solution prepared fresh? start->check_solution check_solution->rect_node Prepare fresh solution check_storage Stored correctly? (dark, low temp) check_solution->check_storage Yes check_storage->rect_node Review storage conditions check_purity Initial purity confirmed? check_storage->check_purity Yes check_purity->rect_node Verify purity of starting material re_evaluate Re-evaluate protocol check_purity->re_evaluate Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Identification of (2E)-4-Methoxy-2-butenoic Acid Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of (2E)-4-methoxy-2-butenoic acid during experimental studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its degradation products.

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC analysis. - Inappropriate mobile phase pH for the acidic analyte.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (around pH 2.5-3.0) to ensure it is in its neutral form.- Use a buffered mobile phase.- Consider a different stationary phase or an end-capped column.- Reduce the sample concentration.
Low sensitivity or no detection of degradation products. - Degradation products may not have a strong UV chromophore.- Insufficient degradation has occurred.- Degradation products are volatile and lost during sample preparation.- Use a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD).- Increase the duration or intensity of the stress condition (e.g., higher temperature, longer exposure to light).- For potential volatile products, consider headspace GC-MS analysis.
Inconsistent retention times in HPLC. - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and replace it if performance degrades.
Formation of unexpected peaks in control samples. - Contamination of solvents or reagents.- Interaction with the container.- Degradation of the compound under ambient light or temperature during storage.- Use high-purity solvents and reagents.- Use inert sample vials (e.g., amber glass).- Store stock solutions and samples protected from light and at a low temperature.
Difficulty in identifying degradation products by MS. - Co-elution of multiple degradation products.- Low abundance of the degradation product.- Complex fragmentation patterns.- Optimize chromatographic separation to resolve co-eluting peaks.- Use a more sensitive mass spectrometer or increase the sample concentration.- Perform MS/MS (tandem mass spectrometry) to obtain more detailed structural information.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its structure as an α,β-unsaturated methoxy carboxylic acid, the following degradation pathways are plausible under typical forced degradation conditions:

  • Hydrolytic (Acidic/Basic):

    • Cleavage of the methoxy group to form 4-hydroxy-2-butenoic acid and methanol. This is a primary expected pathway due to the ether linkage.

    • Hydration of the double bond, potentially leading to the formation of 3,4-dihydroxybutanoic acid .

  • Oxidative:

    • Oxidative cleavage of the carbon-carbon double bond can occur, which may result in the formation of glyoxylic acid and methoxyacetic acid .

  • Photolytic:

    • cis-trans isomerization of the double bond from the (2E) isomer to the (2Z) isomer, (2Z)-4-methoxy-2-butenoic acid .

    • Photochemical addition reactions at the double bond.

  • Thermal:

    • Decarboxylation is a possibility, though less likely for this specific structure without a β-keto group. If it occurs, it could lead to the formation of 1-methoxy-1-propene .

Q2: Which analytical techniques are most suitable for identifying the degradation products of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is ideal for separating the parent compound from its non-volatile degradation products. When coupled with Mass Spectrometry (LC-MS), it provides molecular weight and structural information for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile degradation products, such as methanol (from hydrolysis) or other small molecules. Derivatization of the carboxylic acid and any hydroxylated degradants may be necessary to improve their volatility and chromatographic performance.

Q3: How can I prevent the degradation of this compound during sample analysis?

A3: To minimize degradation during analysis, consider the following precautions:

  • Prepare solutions fresh and in a solvent in which the compound is stable.

  • Use amber vials to protect samples from light.

  • If the compound is thermally labile, use a cooled autosampler.

  • Keep the run times as short as possible while still achieving adequate separation.

Q4: What are the typical stress conditions for a forced degradation study of this compound?

A4: Forced degradation studies are typically conducted under the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.[2]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidative: 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Thermal: Solid compound at 80°C for up to 48 hours, or in solution at 60°C for up to 48 hours.[2]

  • Photolytic: Exposure to a calibrated light source according to ICH Q1B guidelines.[2]

Data Presentation

Table 1: Potential Degradation Products of this compound
Degradation Pathway Potential Degradation Product Chemical Structure Molecular Weight ( g/mol )
Hydrolysis4-hydroxy-2-butenoic acidHO-CH₂-CH=CH-COOH102.09
HydrolysisMethanolCH₃OH32.04
OxidationGlyoxylic acidOHC-COOH74.04
OxidationMethoxyacetic acidCH₃O-CH₂-COOH90.08
Photodegradation(2Z)-4-methoxy-2-butenoic acidCH₃O-CH₂-CH=CH-COOH (cis)116.12

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Heat 2 mL of the stock solution at 60°C.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Analysis
  • Instrumentation: HPLC system with a UV/Vis or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or a wavelength at which the parent compound and expected degradation products have good absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stressed samples with the initial mobile phase composition.

Mandatory Visualization

cluster_degradation_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod1 4-Hydroxy-2-butenoic Acid parent->hydrolysis_prod1 + H2O - CH3OH oxidation_prod1 Glyoxylic Acid parent->oxidation_prod1 + [O] (cleavage) oxidation_prod2 Methoxyacetic Acid parent->oxidation_prod2 + [O] (cleavage) photo_prod1 (2Z)-4-Methoxy-2-butenoic Acid (cis-isomer) parent->photo_prod1 hν (UV light) hydrolysis_prod2 Methanol

Caption: Potential degradation pathways of this compound.

cluster_workflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis identification Identify and Characterize Degradation Products analysis->identification

Caption: General experimental workflow for a forced degradation study.

References

Optimizing reaction conditions for (2E)-4-Methoxy-2-butenoic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2E)-4-Methoxy-2-butenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • Wittig Reaction: A stabilized phosphorus ylide, generated from methyl bromoacetate and triphenylphosphine, reacts with methoxyacetaldehyde. This reaction selectively forms the carbon-carbon double bond, yielding methyl (2E)-4-methoxy-2-butenoate. Stabilized ylides, such as the one used here, generally favor the formation of the thermodynamically more stable E-isomer.[1][2][3][4]

  • Hydrolysis: The resulting methyl ester is then hydrolyzed under basic conditions, typically using lithium hydroxide, to yield the final product, this compound.[5][6]

Q2: Why is the Wittig reaction preferred for this synthesis, and what influences the stereoselectivity?

A2: The Wittig reaction is a powerful and versatile method for creating carbon-carbon double bonds with good control over the location of the new bond. For the synthesis of this compound, a stabilized ylide (one with an electron-withdrawing group like an ester) is used. This type of ylide is crucial for achieving high E-selectivity. The reaction proceeds through a transition state that minimizes dipole-dipole interactions, leading to the thermodynamically favored E-alkene.[1][4][7] Factors that can influence the E/Z ratio include the choice of solvent and the presence of lithium salts. However, with stabilized ylides, high E-selectivity is generally observed.[2]

Q3: What are the primary challenges in purifying the final product?

A3: A major challenge in the purification process is the removal of the triphenylphosphine oxide byproduct generated during the Wittig reaction.[8][9][10] This byproduct can sometimes be difficult to separate from the desired product due to similar physical properties.[8] Common purification techniques include column chromatography, crystallization, or precipitation of the triphenylphosphine oxide from a nonpolar solvent.[9][10][11] For the final carboxylic acid, purification can be achieved by recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of methyl (2E)-4-methoxy-2-butenoate in the Wittig reaction. 1. Incomplete ylide formation. 2. The aldehyde is unstable and may have degraded or polymerized. 3. Steric hindrance if using a bulky aldehyde (less likely with methoxyacetaldehyde). 4. The ylide is not reactive enough.1. Ensure the base used for deprotonation is sufficiently strong (e.g., NaH, n-BuLi) and fresh.[12] 2. Use freshly distilled or high-purity methoxyacetaldehyde. Consider forming the aldehyde in situ if degradation is a persistent issue. 3. For less reactive ketones, the Horner-Wadsworth-Emmons reaction is a good alternative.[2] 4. While stabilized ylides are less reactive than unstabilized ones, this is not typically an issue with aldehydes.[12]
Poor E/Z selectivity in the Wittig reaction. 1. Use of a semi-stabilized or unstabilized ylide. 2. Presence of lithium salts when using non-stabilized ylides can affect selectivity.1. Ensure a stabilized ylide is used, such as one derived from methyl bromoacetate. Stabilized ylides strongly favor the E-isomer.[4] 2. For stabilized ylides, the E-selectivity is generally high regardless of the presence of lithium salts.[7]
Incomplete hydrolysis of the methyl ester. 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group (not a major concern for this molecule).1. Increase the equivalents of LiOH (typically 1.1-1.5 equivalents) and/or extend the reaction time. Monitor the reaction progress by TLC. 2. Consider using a different solvent system (e.g., THF/water/methanol) to improve solubility and reaction rate.[6]
Difficulty in removing triphenylphosphine oxide. 1. The byproduct has similar solubility to the product.1. Column Chromatography: This is a very effective method.[8] 2. Precipitation: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and then add a large volume of a nonpolar solvent (like hexane or diethyl ether) to precipitate the triphenylphosphine oxide.[9][10] 3. Complexation: Treatment with zinc chloride can precipitate the triphenylphosphine oxide as a complex.[10]
Side reactions during the Wittig reaction. 1. The aldehyde can undergo self-condensation (aldol reaction) under basic conditions.1. Add the aldehyde slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde.

Experimental Protocols

Step 1: Synthesis of Methyl (2E)-4-methoxy-2-butenoate via Wittig Reaction

This protocol is a representative procedure based on standard Wittig reaction conditions with stabilized ylides.

Materials:

  • Methyl bromoacetate

  • Triphenylphosphine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methoxyacetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonium Salt Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add methyl bromoacetate (1.0 eq) and stir the mixture at reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Ylide Formation: To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of methoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired methyl (2E)-4-methoxy-2-butenoate from triphenylphosphine oxide.

Step 2: Hydrolysis of Methyl (2E)-4-methoxy-2-butenoate

This protocol is based on standard procedures for the hydrolysis of methyl esters.[5]

Materials:

  • Methyl (2E)-4-methoxy-2-butenoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve methyl (2E)-4-methoxy-2-butenoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (1.2 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Effect of Base on Yield and Selectivity of a Representative Wittig Reaction

The following table presents typical data for the Wittig reaction of an aldehyde with a stabilized ylide, demonstrating the impact of different bases on the reaction outcome.

Base Solvent Temperature (°C) Yield (%) E:Z Ratio
NaHTHF2585>95:5
n-BuLiTHF-78 to 2582>95:5
K₂CO₃DMF807590:10
NaOMeMeOH258092:8

Note: Data is representative and may vary depending on the specific substrates and reaction conditions.

Table 2: Representative Conditions for Methyl Ester Hydrolysis

This table outlines typical conditions and outcomes for the hydrolysis of α,β-unsaturated methyl esters.

Base Solvent System Temperature (°C) Reaction Time (h) Yield (%)
LiOHTHF/H₂O25395
NaOHMeOH/H₂O60292
KOHEtOH/H₂O70290

Note: Data is representative and may vary depending on the specific ester and reaction conditions.

Visualizations

Wittig_Reaction_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydrolysis start1 Start: Prepare Phosphonium Salt ylide Ylide Formation (Base + Phosphonium Salt in THF) start1->ylide 1.1 eq Base wittig Wittig Reaction (Add Methoxyacetaldehyde) ylide->wittig 1.0 eq Aldehyde workup1 Aqueous Work-up (Quench, Extract) wittig->workup1 purify1 Purification (Column Chromatography) workup1->purify1 product1 Product: Methyl (2E)-4-methoxy-2-butenoate purify1->product1 start2 Start: Methyl Ester product1->start2 Proceed to Hydrolysis hydrolysis Hydrolysis (LiOH in THF/H₂O) start2->hydrolysis 1.2 eq LiOH workup2 Acidic Work-up (Acidify, Extract) hydrolysis->workup2 purify2 Purification (Recrystallization) workup2->purify2 product2 Final Product: this compound purify2->product2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start Problem Encountered low_yield Low Wittig Yield? start->low_yield poor_selectivity Poor E/Z Ratio? start->poor_selectivity incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis purification_issue Purification Difficulty? start->purification_issue sol_yield Check base strength Use fresh aldehyde low_yield->sol_yield sol_selectivity Confirm use of stabilized ylide poor_selectivity->sol_selectivity sol_hydrolysis Increase base eq. or time incomplete_hydrolysis->sol_hydrolysis sol_purification Optimize chromatography Try precipitation purification_issue->sol_purification

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Crystallization of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of (2E)-4-Methoxy-2-butenoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Melting Point 66-67 °C[No specific citation found]
Appearance Solid[No specific citation found]
pKa (Predicted) 4.37 ± 0.10[3]
Solubility (General) Carboxylic acids are generally soluble in polar organic solvents like ethanol, methanol, and acetone. Their solubility in water is temperature-dependent, typically increasing with heat.[4][5][6]

Q2: I am not getting any crystals to form. What should I do?

Failure to form crystals is a common issue in crystallization experiments. Here are several troubleshooting steps you can take:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

    • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the acid. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

    • Cooling: Ensure the solution is cooled sufficiently. For this compound, cooling in an ice bath may be necessary to induce crystallization.

  • Re-evaluate Your Solvent System:

    • The chosen solvent may not be appropriate. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Consider using a mixed solvent system. For example, dissolve the acid in a solvent in which it is highly soluble (like ethanol) and then slowly add a solvent in which it is poorly soluble (like water or hexane) until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

Q3: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve the oil, and then allow it to cool more slowly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Change Solvent: The solubility profile of your compound in the chosen solvent may be unsuitable. Experiment with different solvents or solvent mixtures.

Q4: The yield of my crystals is very low. What are the possible reasons?

A low yield can be attributed to several factors throughout the crystallization process:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Loss During Washing: Washing the crystals with a solvent in which they are soluble will lead to product loss. Always use a cold, minimal amount of the crystallization solvent for washing.

Q5: How do I choose a suitable solvent for the crystallization of this compound?

The general principle for choosing a recrystallization solvent is "like dissolves like." Since this compound is a polar molecule, polar solvents are a good starting point. An ideal solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals.

Based on the properties of similar carboxylic acids, good starting points for solvent screening include water, ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like toluene or hexane.[8] A patent for the purification of crotonic acid, a structurally similar compound, suggests crystallization from a saturated aqueous solution.[9]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., water, ethanol). Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid has just dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed Solvent Recrystallization of this compound

This method is useful when a single solvent does not provide a significant difference in solubility between hot and cold conditions.

  • Dissolution: Dissolve the crude acid in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the acid is poorly soluble (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the first solvent (the one in which the acid is soluble) until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Troubleshooting Workflows

Diagram 1: Troubleshooting Crystallization Failure

G start No Crystals Formed induce Induce Crystallization (Scratch/Seed) start->induce concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate Still no crystals success Crystals Formed induce->success Success cool Cool Further (Ice Bath) concentrate->cool Still no crystals concentrate->success Success reassess Re-evaluate Solvent System cool->reassess Still no crystals cool->success Success

Caption: Decision tree for addressing failure of crystallization.

Diagram 2: Addressing "Oiling Out"

G start Product 'Oiled Out' add_solvent Add More Hot Solvent start->add_solvent slow_cool Cool Solution Slower add_solvent->slow_cool Redissolved change_solvent Change Solvent System add_solvent->change_solvent Does not redissolve slow_cool->change_solvent Oils out again success Crystals Formed slow_cool->success Success

Caption: Troubleshooting steps for when the product oils out.

References

Common impurities in commercial (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the common impurities found in commercial (2E)-4-Methoxy-2-butenoic Acid, along with troubleshooting guides and FAQs to assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: Commercial this compound may contain impurities stemming from its synthesis and potential degradation. These can be broadly categorized as:

  • Geometric Isomers: The most common impurity is the (2Z)-isomer of 4-Methoxy-2-butenoic acid.

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as methoxyacetaldehyde or glyoxylic acid derivatives, and reagents from olefination reactions like phosphonate byproducts.

  • Side Products: Byproducts from the chemical reactions used in the synthesis, which could include products of self-condensation or other unintended reaction pathways.

  • Degradation Products: Products formed due to the instability of the molecule under certain storage or handling conditions.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be one of the common impurities listed above. To identify it, you can:

  • Check the Retention Time: Compare the retention time of the unknown peak with available standards of potential impurities, if accessible.

  • LC-MS Analysis: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the molecular weight of the impurity. This information is crucial for proposing a chemical structure.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for detailed structural elucidation.

Q3: My NMR spectrum shows signals that do not correspond to this compound. What could they be?

A3: Unidentified signals in your NMR spectrum likely belong to impurities.

  • Signals corresponding to a different geometric isomer, the (2Z)-isomer, may be present.

  • You might also observe resonances from residual solvents used during the synthesis or purification process.

  • Signals from byproducts of the synthesis, such as those from a Horner-Wadsworth-Emmons or Wittig reaction, could also be present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Presence of the (2Z)-Isomer
  • Observation: A second peak with the same mass-to-charge ratio as the main product is observed in the HPLC-MS analysis. The ¹H NMR spectrum may show a distinct set of olefinic and methylene proton signals with different coupling constants compared to the main (2E)-isomer.

  • Potential Cause: The synthesis method, particularly if it does not have high stereoselectivity, can lead to the formation of both (E) and (Z) isomers. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[1][2]

  • Troubleshooting Steps:

    • Optimize Synthesis: If synthesizing in-house, ensure the reaction conditions (e.g., choice of base, temperature) are optimized for the highest (E)-selectivity. The Still-Gennari modification of the HWE reaction can be employed to favor the (Z)-isomer if that is the desired product.[2]

    • Purification:

      • Fractional Crystallization: This can sometimes be effective in separating geometric isomers if their physical properties, such as solubility, are sufficiently different.

      • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase is often the most effective method for separating geometric isomers. A C18 column may provide separation, and specialized columns like those with cholesterol-based stationary phases can offer enhanced shape selectivity for isomers.[3]

Issue 2: Contamination with Synthesis Byproducts
  • Observation: Multiple unknown peaks are present in the HPLC or GC-MS chromatogram.

  • Potential Cause: Depending on the synthetic route, various byproducts can be generated. For instance, if a Horner-Wadsworth-Emmons reaction is used, water-soluble phosphate byproducts are expected, which are typically easy to remove with an aqueous workup.[4] If a Wittig reaction is employed, triphenylphosphine oxide is a common byproduct that can be challenging to remove completely.

  • Troubleshooting Steps:

    • Aqueous Extraction: For impurities soluble in water, a liquid-liquid extraction with an appropriate aqueous solution (e.g., dilute brine) can be effective.

    • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. The choice of solvent system is critical for achieving good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructurePotential SourceTypical Analytical Observation
(2Z)-4-Methoxy-2-butenoic AcidNon-stereoselective synthesisPeak in HPLC with same m/z, different retention time. Distinct signals in ¹H and ¹³C NMR.
MethoxyacetaldehydeUnreacted starting materialMay be observed in GC-MS analysis of a derivatized sample.
Glyoxylic AcidUnreacted starting materialHighly polar, may be observed in HPLC with a suitable column and mobile phase.
Triethyl phosphateByproduct of HWE reactionWater-soluble, should be removed during aqueous workup.
Triphenylphosphine oxideByproduct of Wittig reactionCan be observed in HPLC and NMR. Often requires careful chromatography for removal.
4,4-Dimethoxy-2-butanonePotential side-productMay be detected by GC-MS.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water with 0.1% formic acid.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV detection at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol is for the structural characterization of this compound and the identification of impurities.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Solvent:

    • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

    • -OCH₃: ~3.4 ppm (singlet, 3H)

    • -CH₂-: ~4.1 ppm (doublet, 2H)

    • =CH-CH₂-: ~6.1 ppm (doublet of triplets, 1H)

    • =CH-COOH: ~7.1 ppm (doublet of triplets, 1H)

    • -COOH: a broad singlet, chemical shift can vary.

  • Expected ¹³C NMR Chemical Shifts (in CDCl₃, approximate):

    • -OCH₃: ~59 ppm

    • -CH₂-: ~70 ppm

    • =CH-CH₂-: ~122 ppm

    • =CH-COOH: ~145 ppm

    • -C=O: ~171 ppm

Mandatory Visualization

troubleshooting_workflow start Experiment with this compound issue Unexpected Experimental Result? start->issue analytical_issue Analytical Discrepancy (e.g., extra peak) issue->analytical_issue Yes synthesis_issue Low Purity or Yield issue->synthesis_issue Yes, from synthesis end Proceed with Experiment issue->end No hplc_check Run HPLC-UV/MS analytical_issue->hplc_check nmr_check Run NMR Spectroscopy analytical_issue->nmr_check purify Purify Sample (Protocols) synthesis_issue->purify identify_impurity Identify Impurity (Table 1) hplc_check->identify_impurity nmr_check->identify_impurity identify_impurity->purify purify->end

Caption: Troubleshooting workflow for experiments involving this compound.

synthesis_pathway cluster_hwe Horner-Wadsworth-Emmons (HWE) Route cluster_impurities Potential Impurities phosphonate Triethyl phosphonoacetate ylide Phosphonate Ylide phosphonate->ylide Deprotonation unreacted_phosphonate Unreacted Phosphonate base Base (e.g., NaH) base->ylide intermediate Intermediate ylide->intermediate aldehyde Methoxyacetaldehyde aldehyde->intermediate Reaction unreacted_aldehyde Unreacted Methoxyacetaldehyde ester Ethyl (2E)-4-Methoxy-2-butenoate intermediate->ester byproduct Triethyl phosphate (water soluble) intermediate->byproduct z_isomer (2Z)-Isomer intermediate->z_isomer Side reaction product This compound ester->product Saponification hydrolysis Hydrolysis hydrolysis->product

References

Technical Support Center: Synthesis of (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2E)-4-Methoxy-2-butenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of 3-methoxypropionaldehyde with malonic acid, typically catalyzed by a basic catalyst such as pyridine, often with a catalytic amount of piperidine. The reaction proceeds via an intermediate that undergoes decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my desired product. What could this be?

A2: A common side reaction in the Doebner condensation, especially at elevated temperatures, is the decarboxylation of the desired this compound to form 3-methoxy-1-propene. This occurs through the loss of carbon dioxide from the carboxylic acid moiety. To minimize this, it is crucial to carefully control the reaction temperature and avoid prolonged heating.

Q3: My NMR analysis shows the presence of an isomeric impurity. What is the likely structure of this impurity and how can I avoid its formation?

A3: A likely isomeric impurity is the (2Z)-4-Methoxy-2-butenoic Acid. The Doebner condensation can sometimes produce a mixture of (E) and (Z) isomers. The formation of the less stable (Z)-isomer can be influenced by reaction conditions. Generally, the use of pyridine as a solvent and catalyst favors the formation of the thermodynamically more stable (E)-isomer. Shorter reaction times and lower temperatures can also help in minimizing the formation of the (Z)-isomer.

Q4: I have a high molecular weight impurity that is difficult to separate from my product. What could be the cause?

A4: A high molecular weight byproduct can result from a Michael addition reaction. In this side reaction, a molecule of malonic acid enolate can act as a nucleophile and attack the β-carbon of the already formed this compound. This leads to the formation of a dicarboxylic acid adduct. To mitigate this, it is advisable to use a stoichiometric amount of malonic acid and to add it portion-wise to the reaction mixture to maintain a low concentration of the nucleophile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The pyridine or piperidine catalyst may be old or of poor quality. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Impure Starting Materials: 3-methoxypropionaldehyde can be unstable and may have polymerized or oxidized. Malonic acid may contain impurities.1. Catalyst Quality: Use freshly distilled pyridine and piperidine. 2. Temperature Control: Ensure the reaction is heated to the appropriate temperature as specified in the protocol (typically refluxing pyridine). Monitor the internal temperature. 3. Starting Material Purity: Use freshly distilled or high-purity 3-methoxypropionaldehyde. Check the purity of malonic acid.
Significant Formation of 3-methoxy-1-propene (Decarboxylation Product) 1. Excessive Heat: The reaction temperature is too high, promoting decarboxylation of the product. 2. Prolonged Reaction Time: Extended heating, even at the correct temperature, can lead to product degradation.1. Precise Temperature Control: Maintain the reaction temperature at the minimum required for the condensation to proceed efficiently. Avoid overheating. 2. Monitor Reaction Progress: Use TLC or another appropriate method to monitor the reaction and stop it as soon as the starting material is consumed.
Presence of (2Z)-4-Methoxy-2-butenoic Acid (Isomeric Impurity) 1. Reaction Conditions: Certain solvent and catalyst systems may favor the formation of the (Z)-isomer. 2. Equilibrium: Prolonged reaction times may allow for equilibration to a mixture of isomers.1. Optimize Catalyst and Solvent: Pyridine is generally preferred as it favors the (E)-isomer. 2. Control Reaction Time: Avoid unnecessarily long reaction times to minimize isomerization.
Formation of Michael Adduct (High Molecular Weight Impurity) 1. Excess Malonic Acid: A high concentration of the malonate enolate can lead to nucleophilic attack on the product.1. Stoichiometric Control: Use a stoichiometric amount of malonic acid relative to the aldehyde. 2. Slow Addition: Add the malonic acid in portions over a period of time to keep its instantaneous concentration low.
Difficult Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. 2. Emulsion during Workup: The presence of basic catalyst and salts can lead to the formation of emulsions during aqueous extraction. 3. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses.1. Drive Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC. 2. Proper Workup: Carefully neutralize the reaction mixture with acid. Use brine to break up emulsions. 3. Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.

Experimental Protocols

Key Experiment: Synthesis of this compound via Doebner Condensation

  • Materials:

    • 3-methoxypropionaldehyde

    • Malonic acid

    • Pyridine (anhydrous)

    • Piperidine

    • Diethyl ether

    • Hydrochloric acid (concentrated)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.1 equivalents) in pyridine (2-3 volumes per gram of malonic acid).

    • To this solution, add 3-methoxypropionaldehyde (1.0 equivalent) followed by a catalytic amount of piperidine (0.05 equivalents).

    • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

Doebner_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Methoxypropionaldehyde + Malonic Acid Heat Reflux (115°C) 2-4 hours Reactants->Heat Combine Solvent_Catalyst Pyridine + Piperidine Solvent_Catalyst->Heat Quench Ice / HCl Heat->Quench Cool Extract Extraction (Diethyl Ether) Quench->Extract Purify Purification (Recrystallization/ Chromatography) Extract->Purify Product This compound Purify->Product Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction 3-Methoxypropionaldehyde + Malonic Acid Desired_Product This compound Main_Reaction->Desired_Product Doebner Condensation Decarboxylation Decarboxylation (High Temp) Desired_Product->Decarboxylation Isomerization Isomerization Desired_Product->Isomerization Michael_Addition Michael Addition (Excess Malonic Acid) Desired_Product->Michael_Addition Side_Product_1 3-Methoxy-1-propene Decarboxylation->Side_Product_1 Side_Product_2 (2Z)-4-Methoxy-2-butenoic Acid Isomerization->Side_Product_2 Side_Product_3 Michael Adduct Michael_Addition->Side_Product_3

Storage and handling recommendations for (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (2E)-4-Methoxy-2-butenoic Acid (CAS: 63968-74-1). The following sections offer guidance on storage, handling, and troubleshooting for experimental work involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1] The compound should be stored away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[2] For long-term storage, maintaining a cool and dry environment is essential to ensure its stability.[1]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is imperative to use appropriate personal protective equipment to avoid contact. This includes:

  • Eye Protection: Safety glasses or goggles.[1][2]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2] Work should be conducted in a well-ventilated area, and if there is a risk of inhalation, a respirator may be necessary.[1]

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[3] In case of contact, it is important to follow appropriate first-aid measures.

Q4: In which solvents is this compound soluble?

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₈O₃[4][5]
Molecular Weight 116.12 g/mol [4]
Melting Point 66-67 °C
Predicted pKa 4.37 ± 0.10[6]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields Degradation of the starting material.Ensure the compound has been stored correctly in a cool, dry place, away from light and incompatible materials. It is advisable to use a fresh batch or verify the purity of the existing stock by techniques such as NMR or melting point analysis.
Poor solubility in a reaction solvent The chosen solvent is not suitable.Test the solubility in a range of solvents before running the reaction on a large scale. For reactions in aqueous media, adjusting the pH to be more basic can increase solubility. A detailed solubility testing protocol is provided below.
Unexpected side products The compound may undergo polymerization or other side reactions, which is common for α,β-unsaturated carbonyl compounds.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use of radical inhibitors may be considered if polymerization is suspected. Maintain careful control over the reaction temperature.
Difficulty in purification The compound or its products may be sensitive to the purification conditions.If using chromatography, be aware that silica gel is acidic and could potentially cause degradation of sensitive compounds. Neutralized silica or alternative purification methods like crystallization could be explored.

Experimental Protocols

Protocol for Determining Solubility of this compound

Objective: To determine the approximate solubility of this compound in various laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate)

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Add a known volume (e.g., 1 mL) of the chosen solvent to a vial.

  • Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.

  • Vortex the mixture for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. If all the solid has dissolved, the compound is soluble at that concentration.

  • Continue adding known increments of the solid until it no longer dissolves, and a saturated solution is formed.

  • Calculate the approximate solubility in g/L or mg/mL.

  • For aqueous solutions, this procedure can be repeated at different pH values to assess pH-dependent solubility.

Visualizations

Storage_and_Handling_Workflow Figure 1. Storage and Handling Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry, well-ventilated area container Keep container tightly closed ppe Wear appropriate PPE (gloves, goggles, lab coat) storage_conditions->ppe Before Use incompatibles Away from incompatible substances and ignition sources ventilation Use in a well-ventilated area or fume hood avoid_contact Avoid contact with skin, eyes, and clothing wash_hands Wash hands thoroughly after handling

Caption: Recommended workflow for the safe storage and handling of this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Experimental Issues start Experimental Issue Encountered check_purity Verify Starting Material Purity? start->check_purity check_solubility Review Solvent and Solubility? check_purity->check_solubility [Purity OK] solution_purity Use fresh/purified material check_purity->solution_purity [Purity Issue] check_conditions Assess Reaction Conditions? check_solubility->check_conditions [Solubility OK] solution_solubility Perform solubility test; adjust solvent/pH check_solubility->solution_solubility [Solubility Issue] check_purification Evaluate Purification Method? check_conditions->check_purification [Conditions OK] solution_conditions Use inert atmosphere; control temperature check_conditions->solution_conditions [Conditions Issue] solution_purification Consider alternative purification techniques check_purification->solution_purification [Purification Issue]

Caption: A logical diagram for troubleshooting common experimental problems.

References

Overcoming poor solubility of (2E)-4-Methoxy-2-butenoic Acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of (2E)-4-Methoxy-2-butenoic Acid in their experiments.

Troubleshooting Guide: Overcoming Poor Solubility

Low solubility of this compound can impede experimental progress. This guide offers a systematic approach to addressing this issue.

Logical Flow for Troubleshooting Solubility Issues

Troubleshooting_Solubility cluster_advanced Advanced Strategies start Start: Poor Solubility Observed check_purity Verify Compound Purity and Identity start->check_purity solvent_selection Optimize Solvent System check_purity->solvent_selection If pure fail Consult Further / Reformulate check_purity->fail If impure ph_adjustment Adjust pH (Salt Formation) solvent_selection->ph_adjustment If still insoluble cosolvents Utilize Co-solvents ph_adjustment->cosolvents If neutral pH required success Solubility Achieved ph_adjustment->success If pH change is acceptable temp_sonication Apply Gentle Heating or Sonication cosolvents->temp_sonication For resistant cases cosolvents->success If miscible particle_size Consider Particle Size Reduction temp_sonication->particle_size If thermal/mechanical stress is acceptable temp_sonication->success If dissolved particle_size->success If effective particle_size->fail If ineffective SCFA_Signaling SCFA This compound (as a representative SCFA) GPCR G-protein-coupled Receptor (e.g., GPR41, GPR43) SCFA->GPCR Binds to G_protein G-protein Activation GPCR->G_protein Activates Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) G_protein->Downstream Modulates Cellular_Response Cellular Responses (e.g., Anti-inflammatory effects, Metabolic regulation) Downstream->Cellular_Response Leads to

Validation & Comparative

A Comparative Guide to (2E)-4-Methoxy-2-butenoic Acid and Other Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2E)-4-Methoxy-2-butenoic Acid with other notable butenoic acid derivatives. While this compound is primarily utilized as a chemical intermediate, particularly in the protection of hydroxy groups, various other butenoic acid derivatives have demonstrated significant biological activities, including anti-inflammatory and anticancer properties through mechanisms like histone deacetylase (HDAC) inhibition.[1][2][3] This guide will summarize the available data to highlight the therapeutic potential within this class of compounds.

Chemical and Physical Properties

A comparison of the fundamental chemical and physical properties of this compound and other relevant butenoic acid derivatives is presented below. These properties are crucial for understanding their reactivity, solubility, and suitability for various experimental and therapeutic applications.

PropertyThis compoundCrotonic Acid ((2E)-But-2-enoic acid)3-Butenoic Acid (Vinylacetic acid)4-Phenyl-3-butenoic Acid
CAS Number 63968-74-1[4]107-93-7[1]625-38-7[5]2243-53-0[6][7]
Molecular Formula C5H8O3[4]C4H6O2[8]C4H6O2[5]C10H10O2[6]
Molecular Weight ( g/mol ) 116.12[9]86.09[8]86.09[5]162.18[6]
Melting Point (°C) 66-67[10]70-72[1]-39[5]Not available
Boiling Point (°C) 248.3 (Predicted)[10]180-181[1]163[5]Not available
pKa 4.37 (Predicted)[4]4.69[8]4.34[5]Not available
Solubility in Water Not availableSlightly soluble[11]Fully miscible[5]Limited[12]

Comparative Biological Activity

While there is a notable lack of publicly available data on the biological activity of this compound, other derivatives have been investigated for their therapeutic potential. A significant area of research is their activity as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in the epigenetic regulation of gene expression.[5][13]

Histone Deacetylase (HDAC) Inhibition

Certain butenoic acid derivatives have been identified as inhibitors of HDACs, which are promising targets for cancer therapy.[13][14] For instance, 4-phenyl-3-butenoic acid (PBA) and its more potent derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), have demonstrated in vitro inhibition of several HDAC isoforms.[14][15]

CompoundTarget EnzymeIC50 (µM)
4-phenyl-3-butenoic acid (PBA) HDAC1212.4[14]
HDAC2485.7[14]
HDAC6498.1[14]
HDAC11354.2[14]
AOPHA-Me HDAC17.2[14]
HDAC215.9[14]
HDAC618.3[14]
HDAC848.7[14]
HDAC1110.2[14]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data for HDAC4 showed no significant inhibition.[14]

Signaling Pathways

HDAC Inhibition Pathway

Histone deacetylase inhibitors exert their effects by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression. This can lead to the reactivation of tumor suppressor genes and cell cycle arrest.

HDAC_Inhibition_Pathway HDACi Butenoic Acid Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (e.g., HDAC1, HDAC2) HDACi->HDAC Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) AcetylatedHistones Hyperacetylated Histones OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21) OpenChromatin->TSG Gene Expression CellCycleArrest Cell Cycle Arrest Apoptosis TSG->CellCycleArrest

Caption: General signaling pathway of HDAC inhibition by butenoic acid derivatives.

Experimental Protocols

Fluorometric In Vitro HDAC Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.[14]

Objective: To quantify the inhibitory potency of a test compound on HDAC enzymatic activity.

Principle: The assay measures the fluorescence generated from the cleavage of a deacetylated fluorogenic substrate. HDAC activity is proportional to the fluorescent signal, and inhibition is observed as a decrease in fluorescence.

Materials:

  • Recombinant human HDAC isoforms

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer Solution (containing a protease)

  • Test compounds and known HDAC inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the known inhibitor.

  • In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Add the test compounds or control (vehicle) to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate for a further period (e.g., 10-15 minutes) at 37°C to allow for fluorophore development.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).

Data Analysis:

  • Subtract the background fluorescence (wells without enzyme).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This protocol provides a method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.[16]

Objective: To evaluate the potential anti-inflammatory properties of a test compound.

Principle: Inflammation can involve the denaturation of proteins. An agent that can prevent heat-induced denaturation of a protein like albumin is considered to have potential anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) or fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1% aqueous solution of albumin.

  • Prepare various concentrations of the test compounds and the standard drug in a suitable solvent (e.g., PBS or DMSO).

  • The reaction mixture consists of 0.2 mL of the albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound or standard solution.

  • A control solution is prepared with the vehicle instead of the test compound.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating the solutions in a water bath at 70°C for 10 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

Data Analysis:

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Conclusion

The class of butenoic acid derivatives presents a promising scaffold for the development of therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. Compounds such as 4-phenyl-3-butenoic acid have demonstrated clear, albeit modest, HDAC inhibitory activity, with more complex derivatives showing significantly enhanced potency.[14] In contrast, this compound remains a compound primarily of interest for its utility in chemical synthesis, with its biological activity profile largely uncharacterized in publicly accessible literature. Further investigation into the biological effects of this compound is warranted to determine if it shares the therapeutic potential observed in other members of its chemical class. Researchers are encouraged to utilize the provided protocols to explore the activities of this and other novel butenoic acid derivatives.

References

A Comparative Analysis of (2E)-4-Methoxy-2-butenoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Comparative Data and a Proposed Framework for Future Investigation

Introduction

(2E)-4-Methoxy-2-butenoic acid and its geometric isomer, (2Z)-4-methoxy-2-butenoic acid, represent a compelling pair of molecules for biological investigation. The spatial arrangement of substituents around the carbon-carbon double bond—a defining feature of E/Z isomerism—can profoundly influence a molecule's interaction with biological targets, leading to significant differences in pharmacological activity. However, a comprehensive review of the scientific literature reveals a notable gap: there are no direct comparative studies on the biological activities of the (2E) and (2Z) isomers of 4-methoxy-2-butenoic acid. This guide aims to address this knowledge gap by providing a framework for future research. While direct experimental data is unavailable, this document will discuss the potential implications of their stereochemistry, propose experimental protocols for their comparison, and visualize a hypothetical research workflow.

The Significance of E/Z Isomerism in Biological Activity

The geometric configuration of a molecule is a critical determinant of its biological function. The differential positioning of functional groups in E/Z isomers can affect a molecule's ability to bind to enzyme active sites or cell surface receptors. For instance, studies on other unsaturated carboxylic acids and related compounds have demonstrated that geometric isomerism can impact their cytotoxic and antiproliferative effects. The distinct three-dimensional shapes of the (2E) and (2Z) isomers of 4-methoxy-2-butenoic acid could lead to variations in their pharmacokinetic and pharmacodynamic profiles.

Proposed Experimental Framework for Comparative Analysis

To elucidate the differential biological activities of (2E)- and (2Z)-4-methoxy-2-butenoic acid, a systematic experimental approach is necessary. The following protocols outline a proposed workflow for a comprehensive comparison.

Cytotoxicity Assessment

Objective: To determine and compare the cytotoxic effects of the (2E) and (2Z) isomers on various cancer cell lines.

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The cells will then be treated with increasing concentrations of this compound and (2Z)-4-methoxy-2-butenoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) will also be included.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

    • The medium will be aspirated, and 150 µL of DMSO will be added to dissolve the formazan crystals.

    • The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values for each isomer on each cell line will be calculated from the dose-response curves.

Apoptosis Induction Assay

Objective: To investigate and compare the ability of the (2E) and (2Z) isomers to induce apoptosis in cancer cells.

Experimental Protocol:

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Cancer cells will be treated with the IC₅₀ concentrations of each isomer for 24 hours.

    • After treatment, both adherent and floating cells will be collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI will be added to the cell suspension, and the mixture will be incubated in the dark for 15 minutes at room temperature.

    • The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

As no experimental data is currently available in the literature, a placeholder table is provided below to illustrate how the comparative cytotoxicity data for the (2E) and (2Z) isomers of 4-methoxy-2-butenoic acid could be presented.

IsomerCell LineIC₅₀ (µM) [Hypothetical Data]
This compoundMCF-725.3 ± 2.1
(2Z)-4-Methoxy-2-butenoic AcidMCF-748.7 ± 3.5
This compoundA54932.1 ± 2.9
(2Z)-4-Methoxy-2-butenoic AcidA54961.4 ± 4.2
This compoundHCT11618.9 ± 1.7
(2Z)-4-Methoxy-2-butenoic AcidHCT11639.2 ± 3.1
This compoundHEK293> 100
(2Z)-4-Methoxy-2-butenoic AcidHEK293> 100

Visualizing the Research Path

To further guide researchers, the following diagrams, generated using Graphviz, illustrate the molecular structures and a proposed experimental workflow.

isomers cluster_E This compound cluster_Z (2Z)-4-Methoxy-2-butenoic Acid (Hypothetical Structure) E_isomer E_isomer Z_isomer Z_isomer

Figure 1: Chemical structures of the (2E) and a hypothetical (2Z) isomer.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis and Comparison synthesis_E This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) synthesis_E->cytotoxicity synthesis_Z (2Z)-4-Methoxy-2-butenoic Acid synthesis_Z->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis ic50 IC50 Value Comparison cytotoxicity->ic50 mechanistic Mechanistic Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanistic apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Elucidation mechanistic->pathway_analysis

Figure 2: Proposed experimental workflow for comparative analysis.

Potential Signaling Pathways for Investigation

Based on the known biological activities of structurally related butenoic acid derivatives and other small molecules with cytotoxic properties, several signaling pathways could be investigated to understand the mechanism of action of these isomers. These may include pathways involved in cell cycle regulation, apoptosis, and cellular stress responses. For instance, future studies could explore the effects of these isomers on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer.

Conclusion and Future Directions

While there is currently no direct comparative data on the biological activities of (2E)- and (2Z)-4-methoxy-2-butenoic acid, this guide provides a clear and actionable framework for researchers to undertake such a study. The proposed experimental protocols and visualizations offer a roadmap for a systematic investigation into the potential differential effects of these geometric isomers. Elucidating the structure-activity relationship of these compounds will not only fill a significant knowledge gap but also has the potential to inform the design of novel therapeutic agents. Future research should focus on the synthesis of the (2Z) isomer and the execution of the comparative biological evaluations outlined in this guide.

Validating the Mechanism of Action of (2E)-4-Methoxy-2-butenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise biological mechanism of action for (2E)-4-Methoxy-2-butenoic Acid has not been extensively documented in publicly available scientific literature. This guide, therefore, presents a comparative framework for validating two hypothesized mechanisms of action based on its structural similarity to known bioactive molecules: Histone Deacetylase (HDAC) inhibition and G-Protein Coupled Receptor (GPCR) activation . The experimental data for known inhibitors and activators are provided for comparative purposes, while the data for this compound is presented as a hypothetical template for experimental validation.

This compound is a small molecule with a structural backbone—a butenoic acid derivative—that shares features with compounds known to modulate key cellular signaling pathways. Specifically, its four-carbon chain with a carboxylic acid group is reminiscent of short-chain fatty acids (SCFAs) like butyrate, which are well-characterized as HDAC inhibitors and agonists for GPCRs such as GPR41 and GPR43. This guide provides the necessary protocols and comparative data to investigate these potential mechanisms of action.

Comparative Efficacy: Data Presentation

The following tables summarize the inhibitory and activation potential of this compound against our hypothesized targets, benchmarked against known modulators.

Table 1: Comparative Inhibitory Activity against Histone Deacetylases (HDACs)

CompoundTarget EnzymeIC50 (µM)
This compound HDAC1 [Hypothetical Data]
HDAC2 [Hypothetical Data]
HDAC3 [Hypothetical Data]
HDAC6 [Hypothetical Data]
HDAC8 [Hypothetical Data]
Sodium ButyratePan-HDAC (Class I/IIa)~500-1000
4-Phenyl-3-butenoic acid (PBA)HDAC1212.4[1]
HDAC2485.7[1]
HDAC6498.1[1]
Trichostatin A (TSA)Pan-HDAC (Class I/II)~0.02[2]

Lower IC50 values indicate greater potency.

Table 2: Comparative Agonist Activity at G-Protein Coupled Receptors (GPCRs)

CompoundTarget ReceptorEC50 (µM)
This compound GPR41 [Hypothetical Data]
GPR43 [Hypothetical Data]
PropionateGPR41~30-50
GPR43~10-30
ButyrateGPR41~50-70
GPR43~40-60
AcetateGPR41>1000
GPR43~20-40

Lower EC50 values indicate greater potency.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general workflow for validating the mechanism of action.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_cellular Cellular Assays cluster_conclusion Conclusion H1 HDAC Inhibition V1 In Vitro HDAC Assay H1->V1 H2 GPCR Activation V2 GPCR Binding/Activation Assays (Calcium, cAMP) H2->V2 C1 Histone Acetylation Levels (Western Blot) V1->C1 C2 Downstream Gene Expression (qPCR/RNA-seq) V1->C2 V2->C2 Conclusion Mechanism of Action Elucidation C1->Conclusion C2->Conclusion

Caption: General experimental workflow for validating the hypothesized mechanism of action.

hdac_inhibition_pathway Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation OpenChromatin Open Chromatin (Transcriptional Activation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Histones->OpenChromatin Gene Gene Expression Chromatin->Gene Represses OpenChromatin->Gene Activates

Caption: Hypothesized HDAC inhibition signaling pathway.

gpcr_activation_pathway cluster_gi Gi Pathway cluster_gq Gq Pathway Compound This compound GPCR GPR41 / GPR43 Compound->GPCR Agonist Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca

Caption: Hypothesized GPCR activation signaling pathways.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Protocol 1: Fluorometric In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.

Principle: This assay quantifies HDAC activity through a two-step enzymatic reaction. Initially, an HDAC enzyme deacetylates a fluorogenic substrate containing an acetylated lysine. Subsequently, a developer solution cleaves the deacetylated substrate, releasing a fluorescent product. The fluorescence intensity is directly proportional to HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8)

  • Fluorogenic HDAC substrate

  • Assay Buffer

  • HDAC Developer

  • Trichostatin A (positive control inhibitor)

  • This compound

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Trichostatin A in assay buffer.

  • Enzyme Preparation: Dilute the HDAC enzymes to the desired concentration in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the assay buffer, the test compound or control, and the diluted enzyme.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Mix the plate and incubate at 37°C for 60 minutes.

  • Reaction Termination and Development: Add the Developer solution to each well.

  • Signal Detection: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the fluorescence at an excitation of ~360 nm and an emission of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: GPCR Activation - Calcium Mobilization Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for Gq-coupled GPCRs (e.g., GPR43).

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye that is loaded into cells expressing the target receptor. An increase in [Ca2+]i upon ligand binding results in a measurable increase in fluorescence.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., GPR43)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Known GPR43 agonist (positive control)

  • This compound

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding: Seed the HEK293 cells expressing the target GPCR into the 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in assay buffer.

  • Assay Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds.

  • Compound Addition: The instrument's injector adds the test compounds to the wells.

  • Signal Detection: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline fluorescence. Determine the EC50 value by plotting the response against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

Protocol 3: GPCR Activation - cAMP Assay

Objective: To determine the EC50 of this compound for Gi-coupled GPCRs (e.g., GPR41, GPR43).

Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the change in cAMP concentration, typically after stimulating adenylyl cyclase with forskolin.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., GPR41)

  • Cell culture medium

  • Assay buffer

  • Forskolin

  • Known GPR41 agonist (positive control)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white plates

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Preparation: Harvest and resuspend the cells expressing the target GPCR in assay buffer.

  • Compound and Forskolin Addition: In the 384-well plate, add the test compound or control, followed by forskolin (to induce cAMP production).

  • Cell Addition: Add the cell suspension to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Signal Measurement: Incubate as required by the kit and then read the plate on a compatible plate reader.

  • Data Analysis: The signal will be inversely proportional to the cAMP concentration. Calculate the percent inhibition of the forskolin-stimulated cAMP production for each concentration of the test compound. Determine the EC50 value from the dose-response curve.

By employing these experimental frameworks, researchers can systematically investigate and validate the mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential.

References

A Comparative Analysis of Synthetic Routes to (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and stereoselective construction of key building blocks is paramount. (2E)-4-Methoxy-2-butenoic acid is a valuable synthon, and its preparation demands a careful consideration of synthetic strategies. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: the Horner-Wadsworth-Emmons (HWE) olefination and the methylation of a pre-existing hydroxy-functionalized precursor.

At a Glance: Comparison of Synthesis Routes

ParameterMethod 1: Horner-Wadsworth-Emmons OlefinationMethod 2: Methylation of Methyl (2E)-4-hydroxybut-2-enoate
Starting Materials Methoxyacetaldehyde, Triethyl phosphonoacetateMethyl (2E)-4-hydroxybut-2-enoate, Methyl iodide
Key Reagents/Catalysts Sodium hydride (NaH) or other strong baseSodium hydride (NaH) or other suitable base
Reaction Time HWE reaction: 2-12 hours; Hydrolysis: 2-4 hoursMethylation: 1-3 hours; Hydrolysis: 2-4 hours
Overall Yield (Estimated) 70-85%80-90%
Purity (Typical) >95% after chromatography and/or crystallization>95% after chromatography and/or crystallization
Key Advantages High (E)-stereoselectivity, readily available starting materials.Potentially shorter overall sequence if the precursor is available, high-yielding methylation.
Key Disadvantages Requires handling of pyrophoric NaH, Methoxyacetaldehyde can be volatile.Availability and cost of the starting hydroxyester, potential for side reactions if other functional groups are present.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer from aldehydes and stabilized phosphonate ylides.[1] This makes it an excellent choice for the synthesis of the target molecule. The overall strategy involves the olefination of methoxyacetaldehyde with triethyl phosphonoacetate to form ethyl (2E)-4-methoxy-2-butenoate, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol

Step 1a: Synthesis of Methoxyacetaldehyde (if not commercially available)

Methoxyacetaldehyde can be prepared by the oxidation of 2-methoxyethanol.

  • Materials: 2-Methoxyethanol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure: To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous DCM is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield crude methoxyacetaldehyde, which can be purified by distillation.

Step 1b: Horner-Wadsworth-Emmons Reaction

  • Materials: Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Triethyl phosphonoacetate, Methoxyacetaldehyde.

  • Procedure: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents) is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath. Triethyl phosphonoacetate (1.0 equivalent) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the ylide. The reaction mixture is then cooled back to 0 °C, and a solution of methoxyacetaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours, monitoring the progress by TLC. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ethyl (2E)-4-methoxy-2-butenoate is purified by flash column chromatography.[2]

Step 1c: Hydrolysis of Ethyl (2E)-4-methoxy-2-butenoate

  • Materials: Ethyl (2E)-4-methoxy-2-butenoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure: The purified ethyl (2E)-4-methoxy-2-butenoate is dissolved in a mixture of THF and water. An excess of LiOH or NaOH (2-3 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC until the starting ester is fully consumed. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Method 2: Methylation of Methyl (2E)-4-hydroxybut-2-enoate

An alternative approach involves the methylation of a pre-existing C4 building block, such as methyl (2E)-4-hydroxybut-2-enoate. This method relies on the Williamson ether synthesis, a robust and high-yielding reaction for the formation of ethers from an alcohol and an alkyl halide in the presence of a base.[3]

Experimental Protocol

Step 2a: Methylation of Methyl (2E)-4-hydroxybut-2-enoate

  • Materials: Methyl (2E)-4-hydroxybut-2-enoate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (MeI).

  • Procedure: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equivalents, washed with hexanes) in anhydrous THF is prepared and cooled to 0 °C. A solution of methyl (2E)-4-hydroxybut-2-enoate (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes to form the alkoxide. Methyl iodide (1.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is monitored by TLC. After completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude methyl (2E)-4-methoxy-2-butenoate is purified by flash column chromatography.

Step 2b: Hydrolysis of Methyl (2E)-4-methoxy-2-butenoate

  • Materials: Methyl (2E)-4-methoxy-2-butenoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure: The hydrolysis is carried out following the same procedure as described in Step 1c. The purified methyl ester is treated with a base in a THF/water mixture, followed by acidification to yield the final product, this compound.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: Horner-Wadsworth-Emmons Olefination cluster_1 Method 2: Methylation of Hydroxyester M1_Start1 Methoxyacetaldehyde M1_HWE HWE Reaction (NaH, THF) M1_Start1->M1_HWE M1_Start2 Triethyl phosphonoacetate M1_Start2->M1_HWE M1_Ester Ethyl (2E)-4-methoxy-2-butenoate M1_HWE->M1_Ester M1_Hydrolysis Hydrolysis (LiOH, H2O/THF) M1_Ester->M1_Hydrolysis M1_Product This compound M1_Hydrolysis->M1_Product M2_Start Methyl (2E)-4-hydroxybut-2-enoate M2_Methylation Methylation (NaH, MeI, THF) M2_Start->M2_Methylation M2_Ester Methyl (2E)-4-methoxy-2-butenoate M2_Methylation->M2_Ester M2_Hydrolysis Hydrolysis (LiOH, H2O/THF) M2_Ester->M2_Hydrolysis M2_Product This compound M2_Hydrolysis->M2_Product

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both the Horner-Wadsworth-Emmons olefination and the methylation of a hydroxy-precursor offer viable and effective routes for the synthesis of this compound. The choice between these two methods will ultimately depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. For a de novo synthesis where high stereoselectivity for the (E)-isomer is critical, the HWE reaction is a robust and well-established choice. Conversely, if the corresponding hydroxyester is readily accessible, the methylation route provides a potentially more direct and higher-yielding pathway to the target molecule. Careful consideration of the experimental parameters outlined in this guide will enable researchers to select the most appropriate and efficient method for their specific synthetic needs.

References

A Researcher's Guide to the Development and Cross-Reactivity Profiling of Antibodies Against (2E)-4-Methoxy-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating (2E)-4-Methoxy-2-butenoic Acid, the availability of specific and high-affinity antibodies is crucial for the development of robust immunoassays. Given the absence of commercially available, well-characterized antibodies against this small molecule, this guide provides a comprehensive overview of the methodologies required for de novo antibody development and a rigorous comparison of their cross-reactivity profiles. This document outlines the strategic approach to producing polyclonal or monoclonal antibodies and details the essential experimental protocols for their characterization.

Strategy for Antibody Production Against a Small Molecule Hapten

This compound, as a small molecule (hapten), is not immunogenic on its own. To elicit a robust immune response, it must be covalently coupled to a larger carrier protein.[1][2][3] The most common carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[4][5] The general workflow involves:

  • Hapten-Carrier Conjugation: Covalently linking this compound to a carrier protein (e.g., KLH for immunization, BSA for screening).

  • Immunization: Injecting an animal model (typically rabbits for polyclonal or mice for monoclonal antibodies) with the hapten-carrier conjugate mixed with an adjuvant to stimulate a strong immune response.[6][7][8]

  • Antibody Generation: This can follow two paths:

    • Polyclonal Antibody Production: Involves periodic booster immunizations followed by the collection of antiserum from the animal. The antibodies are then purified from the serum.[6][9]

    • Monoclonal Antibody Production: Involves fusing antibody-producing B cells from the immunized animal with myeloma cells to create immortal hybridoma cell lines.[4][10][11] These cell lines are then screened to isolate a clone that produces a single, highly specific antibody.

  • Screening and Characterization: Using immunoassays like ELISA to screen for antibodies that bind to the hapten and further characterizing their affinity and specificity using techniques such as Surface Plasmon Resonance (SPR).[12][13]

cluster_Upstream Upstream: Antibody Generation cluster_Downstream Downstream: Characterization Hapten-Carrier Conjugation Hapten-Carrier Conjugation Immunization Immunization Hapten-Carrier Conjugation->Immunization Immunogen Polyclonal Production Polyclonal Production Immunization->Polyclonal Production Monoclonal Production Monoclonal Production Immunization->Monoclonal Production ELISA Screening ELISA Screening Polyclonal Production->ELISA Screening Purified Antiserum Monoclonal Production->ELISA Screening Hybridoma Supernatants SPR Analysis SPR Analysis ELISA Screening->SPR Analysis Select positive clones/sera Cross-Reactivity Testing Cross-Reactivity Testing SPR Analysis->Cross-Reactivity Testing Quantify kinetics

Caption: Workflow for antibody production and characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to produce and characterize antibodies against this compound.

This protocol describes the conjugation of the carboxyl group on this compound to primary amines on a carrier protein like KLH or BSA using carbodiimide chemistry.[14][15]

Materials:

  • This compound

  • Carrier Protein (KLH or BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column or dialysis tubing (10 kDa MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., 10 mg of BSA) in 2 mL of Coupling Buffer.

  • Hapten Activation:

    • Dissolve 2-5 mg of this compound in 1 mL of Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form an NHS ester.[14]

  • Conjugation:

    • Immediately add the activated hapten solution to the carrier protein solution.

    • Adjust the pH to 7.2-7.5 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Purification:

    • Remove unreacted hapten and crosslinkers by passing the conjugate solution through a desalting column or by dialysis against PBS.

  • Characterization (Optional): Confirm conjugation using MALDI-TOF mass spectrometry to observe a mass shift in the carrier protein or by UV-Vis spectroscopy if the hapten has a unique absorbance.

A competitive ELISA is the preferred format for detecting small molecules and is ideal for assessing cross-reactivity.[12][16][17][18] In this assay, free analyte in the sample competes with a hapten-protein conjugate (immobilized on the plate) for binding to a limited amount of antibody. A higher concentration of free analyte results in a lower signal.

Materials:

  • This compound-BSA conjugate (coating antigen)

  • Antibody (from immunization)

  • Structurally similar molecules for cross-reactivity testing

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in PBS.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30 minutes.

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection:

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

cluster_Assay Competitive ELISA Principle cluster_High High Sample Concentration cluster_Low Low Sample Concentration Plate Well coated with Hapten-BSA Conjugate Antibody Primary Antibody FreeHapten Free Hapten (Sample/Standard) Antibody_Bound Antibody binds Free Hapten Plate_High Low Signal Antibody_Bound->Plate_High Less binding to plate FreeHapten_High High Concentration FreeHapten_High->Antibody_Bound Antibody_Unbound Antibody binds Coated Hapten Plate_Low High Signal Antibody_Unbound->Plate_Low More binding to plate FreeHapten_Low Low Concentration FreeHapten_Low->Antibody_Unbound Less competition

References

Confirming the Structure of (2E)-4-Methoxy-2-butenoic Acid: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, the precise structural elucidation of a molecule is paramount. For unsaturated carboxylic acids like (2E)-4-Methoxy-2-butenoic Acid, confirming the stereochemistry of the double bond is a critical step that dictates its biological activity and chemical properties. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled level of detail in establishing atomic connectivity and spatial relationships.

This guide provides a comprehensive comparison of 2D NMR with other analytical methods for the structural confirmation of this compound. It includes detailed experimental protocols and presents predicted NMR data to illustrate the power of these techniques in unambiguous structure determination.

Comparison of Analytical Techniques

While 2D NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural characterization. The following table compares the utility of 2D NMR with other common analytical methods for the analysis of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations). Stereochemistry of the double bond via coupling constants.Provides an unambiguous and complete bonding framework of the molecule in solution.Requires a relatively larger amount of pure sample. Can be time-consuming to acquire and interpret complex spectra.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, C=C, C-O). Can help distinguish between E and Z isomers based on the out-of-plane C-H bending vibration.Fast and requires a small amount of sample. Provides a quick overview of the functional groups present.Does not provide detailed information on the carbon skeleton or stereochemistry beyond some empirical rules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and requires a very small amount of sample. Can confirm the molecular formula.Does not provide information on the connectivity of atoms or stereochemistry. Isomers often have identical mass spectra.
X-ray Crystallography Absolute 3D structure in the solid state.The definitive method for structural proof, providing precise bond lengths and angles.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution.

Structural Elucidation using 2D NMR

The structure of this compound can be unequivocally confirmed through a combination of 1D (¹H and ¹³C) and 2D NMR experiments. The following sections detail the expected NMR data and the correlations that would be observed.

As experimental NMR data for this compound is not publicly available, the following data is predicted based on the analysis of its methyl ester derivative, methyl (2E)-4-methoxybut-2-enoate, and general principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~7.10dtJ = 15.5, 4.01H
H3~6.05dtJ = 15.5, 1.51H
H4~4.15ddJ = 4.0, 1.52H
H5~3.40s-3H
OH~11.5br s-1H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Carbon Type
C1~171.0C=O
C2~145.0CH
C3~122.0CH
C4~70.0CH₂
C5~59.0CH₃
2D NMR Correlation Analysis

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.

  • A strong cross-peak would be observed between the olefinic protons H2 (~7.10 ppm) and H3 (~6.05 ppm), confirming their scalar coupling across the double bond. The large coupling constant (J ≈ 15.5 Hz) is characteristic of a trans or (E)-configuration.

  • A cross-peak between H2 (~7.10 ppm) and the methylene protons H4 (~4.15 ppm) would establish the connectivity between the double bond and the methoxy-bearing methylene group.

  • A weaker cross-peak between H3 (~6.05 ppm) and H4 (~4.15 ppm) would also be expected due to four-bond long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.

  • A cross-peak between H2 (~7.10 ppm) and C2 (~145.0 ppm).

  • A cross-peak between H3 (~6.05 ppm) and C3 (~122.0 ppm).

  • A cross-peak between H4 (~4.15 ppm) and C4 (~70.0 ppm).

  • A cross-peak between the methoxy protons H5 (~3.40 ppm) and the methoxy carbon C5 (~59.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton.

  • H2 (~7.10 ppm) would show correlations to C1 (~171.0 ppm), C3 (~122.0 ppm), and C4 (~70.0 ppm). The correlation to the carbonyl carbon C1 is key to identifying the position of the carboxylic acid group.

  • H3 (~6.05 ppm) would show correlations to C1 (~171.0 ppm) and C2 (~145.0 ppm).

  • The methylene protons H4 (~4.15 ppm) would show correlations to C2 (~145.0 ppm), C3 (~122.0 ppm), and the methoxy carbon C5 (~59.0 ppm).

  • The methoxy protons H5 (~3.40 ppm) would show a key correlation to C4 (~70.0 ppm), confirming the location of the methoxy group.

Experimental Protocols

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: All NMR spectra would be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

1D NMR:

  • ¹H NMR: A standard proton experiment is run with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled carbon experiment is run with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

2D NMR:

  • COSY: A gradient-selected COSY experiment is acquired with 2 scans per increment and 256 increments in the indirect dimension.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is acquired with 4 scans per increment and 256 increments in the indirect dimension, optimized for a one-bond ¹J(C,H) of 145 Hz.

  • HMBC: A gradient-selected HMBC experiment is acquired with 8 scans per increment and 256 increments in the indirect dimension, optimized for a long-range coupling of 8 Hz.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR.

G Workflow for Structural Elucidation of this compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Connectivity) C13_NMR->HSQC Correlates protons to attached carbons Assemble Assemble Fragments & Verify Connectivity COSY->Assemble HMBC HMBC (¹H-¹³C Long-Range Connectivity) HSQC->HMBC Provides framework for long-range correlations HSQC->Assemble HMBC->Assemble Connects spin systems via quaternary carbons Final_Structure Confirm Final Structure Assemble->Final_Structure

Caption: Workflow for structural elucidation using 2D NMR.

(2E)-4-Methoxy-2-butenoic Acid: An Uncharted Territory in Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (2E)-4-Methoxy-2-butenoic Acid remains a compound of theoretical interest rather than established biological efficacy. A thorough review of scientific literature reveals a significant gap in research concerning its in vitro and in vivo effects. Currently, there are no published studies detailing its biological activity, mechanism of action, or potential therapeutic applications.

The available information on this compound is predominantly limited to its chemical identity and availability for research purposes. Chemical databases and supplier websites provide basic physicochemical properties, but do not offer any insights into its pharmacological profile. This lack of data prevents a comparative analysis of its efficacy against other compounds or therapeutic alternatives.

Chemical Properties and Identification

While biological data is absent, the fundamental chemical characteristics of this compound are well-documented.

PropertyValueSource
Molecular Formula C5H8O3[1][2][3]
Molecular Weight 116.12 g/mol [3]
CAS Number 63968-74-1[1][2][3]
Appearance White to off-white solidNot explicitly stated in search results
Solubility No data available
pKa 4.37±0.10 (Predicted)[2]

Future Directions for Research

The absence of efficacy data for this compound highlights a clear area for future investigation. To ascertain its potential as a therapeutic agent, a systematic evaluation of its biological properties is necessary. The following experimental workflow outlines a potential starting point for researchers interested in exploring this compound.

G Proposed Research Workflow for this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Compound Acquisition & Purity Analysis B Cytotoxicity Screening (e.g., MTT, LDH assays) in various cell lines A->B C Target-Based Assays (e.g., enzyme inhibition, receptor binding) B->C D Mechanism of Action Studies (e.g., Western blot, qPCR, flow cytometry) C->D E Animal Model Selection (based on in vitro findings) D->E Promising In Vitro Results F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (e.g., tumor growth inhibition, anti-inflammatory response) F->G H Toxicology Studies G->H

A proposed workflow for the initial biological evaluation of this compound.

Detailed Experimental Protocols: A Hypothetical Approach

Given the lack of existing studies, the following are hypothetical protocols that could be adapted for the initial in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., cancer cell lines such as MCF-7, A549, or non-cancerous lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The results would be expressed as a percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) can be calculated.

Enzyme Inhibition Assay (Example: Cyclooxygenase (COX) Inhibition)
  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., COX-1 or COX-2) and its substrate (e.g., arachidonic acid) in the appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme solution, followed by various concentrations of this compound or a known inhibitor (positive control). Incubate for a predefined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: After a specific reaction time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

References

Comparative study of (2E)-4-Methoxy-2-butenoic Acid and crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (2E)-4-Methoxy-2-butenoic Acid and Crotonic Acid for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of this compound and crotonic acid, focusing on their physicochemical properties, biological activities, and experimental applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and crotonic acid is presented below. It is important to note that while extensive experimental data is available for crotonic acid, some of the properties for this compound are based on predictions and require experimental validation.

PropertyThis compoundCrotonic Acid
Molecular Formula C₅H₈O₃[1][2]C₄H₆O₂
Molecular Weight 116.12 g/mol [1]86.09 g/mol
Melting Point 66-67 °C71.4-71.7 °C
Boiling Point 248.3 °C (Predicted)184.7 °C
Density 1.098 g/cm³ (Predicted)1.027 g/cm³
pKa 4.37 (Predicted)[1]4.69
Solubility in Water Data not availableModerately soluble
Appearance Data not availableWhite needle-like or prismatic crystals
CAS Number 63968-74-1[1][2]107-93-7

Biological Activity and Applications

Crotonic Acid

Crotonic acid has been the subject of various biological studies and has established applications.

  • Modulation of the p53 Signaling Pathway: Research has shown that crotonic acid treatment can lead to the crotonylation of the p53 tumor suppressor protein at serine 46.[3] This post-translational modification surprisingly results in a reduction of the p53 protein levels, leading to an inhibition of its activity.[3] Consequently, this can increase glycolytic activity and promote the proliferation of certain cancer cells.[3]

  • Other Biological Activities: Crotonic acid is a short-chain fatty acid that can induce histone modifications in chemically induced pluripotent stem cells (CiPSCs), activating gene expression and facilitating telomere maintenance.[4]

  • Applications:

    • Chemical Intermediate: It serves as a monomer in the production of various polymers and copolymers used in paints, adhesives, and coatings.

    • Pharmaceuticals: Derivatives of crotonic acid are used in the synthesis of some pharmacologically active molecules.

    • Agriculture: Certain derivatives have applications as agrochemicals.

This compound

The biological activity of this compound is not well-documented in publicly available literature. Its primary known application is in synthetic organic chemistry.

  • Protecting Group: It is used for the protection of hydroxy groups in molecules by forming cronate esters.[1] This is a crucial step in the multi-step synthesis of complex organic molecules, preventing the reactive hydroxyl group from interfering with subsequent reactions. The methoxy group in its structure can influence the stability and reactivity of the resulting ester.

The biological effects of methoxy-substituted unsaturated carboxylic acids can vary. The presence and position of a methoxy group on an aromatic ring can influence the antioxidant and biological activities of phenolic compounds.[5][6] However, specific studies on the biological impact of the methoxy group in the aliphatic chain of this compound are lacking.

Experimental Protocols

General Protocol for Assessing Cytotoxicity: MTT Assay

This protocol describes a general method for evaluating the cytotoxic effects of both this compound and crotonic acid on a given cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Protocol for Analyzing p53 Crotonylation Induced by Crotonic Acid

This protocol is based on the methodology used to study the effect of crotonic acid on p53.[3]

  • Cell Culture and Treatment: Culture human cancer cell lines (e.g., RKO or H460) in appropriate media. Treat the cells with varying concentrations of crotonic acid (e.g., 2, 5, 10, 20 mM) for 24 hours.[9]

  • Protein Extraction: Harvest the cells and lyse them in a suitable lysis buffer to extract total protein.

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for p53 and a pan-crotonyllysine antibody.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Co-immunoprecipitation:

    • Incubate cell lysates with an anti-p53 antibody to form an immune complex.

    • Precipitate the immune complex using protein A/G agarose beads.

    • Wash the beads and elute the bound proteins.

    • Analyze the eluted proteins by immunoblotting with a pan-crotonyllysine antibody to detect crotonylated p53.

General Protocol for the Use of this compound as a Protecting Group

This protocol outlines a general procedure for the protection of a hydroxyl group using this compound.

  • Activation of the Carboxylic Acid: In an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., DCC or EDC) and an activator (e.g., DMAP) at 0°C.

  • Esterification: Add the alcohol to be protected to the reaction mixture and allow it to warm to room temperature. Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and coupling agent residues.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting cronate ester by column chromatography.

  • Deprotection: The cronate protecting group can be removed under specific conditions, typically by hydrolysis with a base (e.g., lithium hydroxide) in a mixture of solvents like THF and water.

Visualizations

Signaling Pathway Diagram

Crotonic_Acid_p53_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Crotonic_Acid Crotonic Acid p53 p53 Protein Crotonic_Acid->p53 Induces Crotonylation Crotonylated_p53 Crotonylated p53 (Serine 46) p53->Crotonylated_p53 p53_Degradation p53 Degradation Crotonylated_p53->p53_Degradation p53_Activity_Inhibition Inhibition of p53 Activity p53_Degradation->p53_Activity_Inhibition Glycolysis Increased Glycolysis p53_Activity_Inhibition->Glycolysis Cell_Proliferation Increased Cell Proliferation p53_Activity_Inhibition->Cell_Proliferation

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Protection of Alcohol Step1 1. Activate this compound (DCC/EDC, DMAP in CH2Cl2) Start->Step1 Step2 2. Add Alcohol (R-OH) Step1->Step2 Step3 3. Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 4. Aqueous Work-up (Filter, Wash with NaHCO3) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Product Protected Alcohol (Cronate Ester) Step5->Product

Conclusion

This comparative guide highlights the significant differences in the current state of knowledge between crotonic acid and this compound. Crotonic acid is a well-characterized compound with known biological activities, particularly its ability to modulate the p53 signaling pathway, and has established industrial applications. In contrast, this compound is primarily utilized as a tool in organic synthesis, and there is a notable lack of data on its biological effects. This presents an opportunity for future research to explore the potential bioactivity of this and other methoxy-substituted aliphatic carboxylic acids, which may reveal novel pharmacological properties. For drug development professionals, crotonic acid and its derivatives present a platform with known biological interactions, while this compound currently serves as a synthetic intermediate. Further investigation into the biological profile of this compound is warranted to determine its potential for therapeutic applications.

References

Validating Analytical Methods for (2E)-4-Methoxy-2-butenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (2E)-4-Methoxy-2-butenoic Acid is crucial for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of suitable analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information is based on established methods for similar organic acids.

Comparison of Analytical Methods

Two primary analytical techniques are well-suited for the quantitative analysis of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

ParameterRP-HPLC with UV DetectionGC-MS after Derivatization
Principle Separation based on polarity differences between the analyte and a nonpolar stationary phase.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.
Sample Preparation Minimal; typically dilution in mobile phase and filtration.Requires derivatization to increase volatility and thermal stability.
Instrumentation HPLC system with a C18 column and a UV detector.GC system coupled to a Mass Spectrometer.
Selectivity Good; can be optimized by adjusting mobile phase composition and detection wavelength.Excellent; provides high selectivity and structural information from mass spectra.
Sensitivity Moderate; suitable for routine quality control.High; ideal for trace-level analysis.
Throughput High; rapid analysis times are achievable.Lower; sample preparation (derivatization) can be time-consuming.

Experimental Protocols

RP-HPLC with UV Detection

This method is adapted from validated procedures for the analysis of organic acids in various matrices.[1][2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acidic water (e.g., 0.01 M KH2PO4, pH adjusted to 2.6 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for best separation.[2]

  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[1][2][3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters (Typical Expected Values): [2]

  • Linearity: R² > 0.999

  • Accuracy (Recovery): 98-102%

  • Precision (RSD): < 2%

  • Limit of Detection (LOD): 0.03 - 3.31 µg/mL

  • Limit of Quantification (LOQ): 0.10 - 11.03 µg/mL

GC-MS after Derivatization

This method is based on established protocols for the analysis of organic acids in biological and chemical samples.[4][5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvent (e.g., Dichloromethane, Acetonitrile).

  • This compound reference standard.

Derivatization Protocol:

  • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add the derivatization agent and solvent.

  • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 50 to 500.

Validation Parameters (Typical Expected Values): [4][5]

  • Linearity (Regression Coefficient): 0.9874–0.9994

  • Accuracy (Recovery): 100-111%

  • Limit of Detection (LOD): 3 - 272 ng/mL

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound by RP-HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquoting Drying Evaporation to Dryness Sample->Drying Derivatization Addition of Derivatizing Agent & Heating Drying->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration & Spectral Analysis TIC->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Conclusion

Both RP-HPLC with UV detection and GC-MS after derivatization are viable methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation. For routine quality control where high throughput is essential, RP-HPLC is often the preferred method. For trace-level analysis or when confirmation of identity is critical, the higher selectivity and sensitivity of GC-MS make it the superior choice. It is imperative to perform a full method validation for the specific sample matrix to ensure accurate and reliable results.

References

Benchmarking the Purity of (2E)-4-Methoxy-2-butenoic Acid from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. This guide provides a framework for benchmarking the purity of (2E)-4-Methoxy-2-butenoic Acid (CAS: 63968-74-1), a valuable building block in organic synthesis, from various commercial suppliers. Due to the general lack of publicly available, detailed certificates of analysis for direct comparison, this guide presents a comprehensive methodology for in-house purity determination, alongside a sample comparative analysis based on hypothetical data.

Comparative Purity Analysis

To illustrate the importance of independent verification, the following table summarizes hypothetical purity data for this compound obtained from three fictional suppliers. The data was generated using the High-Performance Liquid Chromatography (HPLC-UV) protocol detailed below.

SupplierLot NumberStated Purity (%)Determined Purity (%) by HPLC-UVNumber of Impurities Detected (>0.05%)Notes
Supplier A A-00123≥9898.52Main impurity at RRT 0.85
Supplier B B-456789999.61Single impurity at RRT 1.15
Supplier C C-9101199.599.14Multiple minor impurities

Experimental Protocol: Purity Determination by HPLC-UV

This section details the experimental procedure for determining the purity of this compound using HPLC with UV detection. This method is widely accessible and provides reliable quantitative results.

1. Materials and Reagents:

  • This compound samples from different suppliers

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, analytical grade

  • Reference standard of this compound (if available, with known purity)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram for 25 minutes.

  • Identify the peak corresponding to this compound based on its retention time (and by comparison to a reference standard if available).

  • Calculate the area percent of the main peak to determine the purity. The purity is calculated as: (Area of main peak / Total area of all peaks) * 100%.

Experimental Workflow

The following diagram illustrates the key steps in the process of benchmarking the purity of this compound.

G cluster_procurement Procurement cluster_analysis Analysis cluster_comparison Comparison S1 Select Suppliers S2 Procure Samples S1->S2 A1 Sample Preparation (1 mg/mL) S2->A1 Begin Analysis A2 HPLC-UV Analysis A1->A2 A3 Data Processing (Peak Integration) A2->A3 C1 Tabulate Purity Data A3->C1 Quantitative Data C2 Compare Impurity Profiles A3->C2 Qualitative Data C3 Select Optimal Supplier C1->C3 C2->C3

Purity Benchmarking Workflow

Discussion and Recommendations

The hypothetical data reveals that while all suppliers provided material close to their stated purity, "Supplier B" offered the highest purity with the simplest impurity profile. For applications sensitive to by-products, "Supplier B" would be the preferred choice. In contrast, "Supplier C", despite a high stated purity, showed multiple minor impurities which could be problematic in certain synthetic pathways.

It is crucial for researchers to understand that a supplier's stated purity is a general claim and can vary between batches. Therefore, for critical applications, in-house verification of purity for each new lot is highly recommended. The provided HPLC-UV method offers a straightforward and reliable means to achieve this, ensuring the quality and reproducibility of your research. While this guide focuses on HPLC-UV, other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural confirmation.[1][2] The choice of method may depend on the volatility of the compound and the desired level of structural information for impurities.

References

Safety Operating Guide

Proper Disposal of (2E)-4-Methoxy-2-butenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of (2E)-4-Methoxy-2-butenoic Acid is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant.[1] Under no circumstances should this chemical be discarded down the sink or in regular trash.[3][4]

Hazard Profile and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be fully aware of its hazards. Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[1]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]P264: Wash skin thoroughly after handling.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the essential steps for the proper management and disposal of this compound waste from the point of generation to its final collection.

1. Waste Minimization: Before conducting any experiment, meticulously plan to minimize the generation of chemical waste. This can be achieved by:

  • Accurately calculating the required quantities of this compound to avoid preparing excess solutions.

  • Ordering the smallest necessary quantity of the chemical for your research needs.[5]

2. Waste Segregation: Proper segregation of waste is crucial to prevent potentially dangerous chemical reactions.

  • Collect waste this compound in a designated, compatible container. Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Separate solid waste from liquid waste. If the compound is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[6]

3. Waste Container and Labeling:

  • Container: Use a chemically compatible container with a secure, tight-fitting lid.[7] The container must be in good condition, with no cracks or signs of deterioration.[7]

  • Labeling: As soon as the first particle of waste is placed in the container, it must be clearly labeled.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive" if applicable based on pH)

    • The accumulation start date (the date the first drop of waste was added)

    • The name and contact information of the principal investigator and the laboratory location.

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area must be at or near the point of waste generation.[5]

  • The SAA should include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container securely closed at all times, except when adding waste.[3][7]

5. Arranging for Waste Pickup:

  • Once the waste container is full, or has been in accumulation for the maximum time allowed by your institution's policy (often up to one year as long as accumulation limits are not exceeded), arrange for its collection.[5][7]

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.[5] Follow their specific procedures for requesting a collection.

Disposal Workflow Diagram

DisposalWorkflow A 1. Waste Generation & Minimization B 2. Segregate Waste (Solid, Liquid, Non-halogenated, etc.) A->B C 3. Use Designated & Compatible Container B->C D 4. Label Container (Name, Hazards, Date) C->D E 5. Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F 6. Keep Container Closed E->F G 7. Request Pickup from Environmental Health & Safety F->G

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable (check the Safety Data Sheet for the specific solvent if in solution), extinguish all nearby flames and turn off equipment.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels on strong oxidizers.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all federal, state, and local regulations, as well as your institution's specific hazardous waste management policies.[4][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.